Product packaging for Chlorocyclopropane(Cat. No.:CAS No. 7393-45-5)

Chlorocyclopropane

Cat. No.: B1620479
CAS No.: 7393-45-5
M. Wt: 76.52 g/mol
InChI Key: VEZNCHDBSQWUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorocyclopropane (CAS 7393-45-5), also known as cyclopropyl chloride, is a volatile organochlorine compound with a molecular formula of C 3 H 5 Cl and a molecular weight of 76.52 g/mol . It is characterized by its dense liquid form (density of 1.08 g/cm³) and a boiling point of approximately 65.5°C (316.58 K) . This compound serves as a fundamental synthetic intermediate, most notably in the preparation of Grignard reagents. The reaction with magnesium yields cyclopropylmagnesium chloride, a key reactant for introducing the cyclopropyl group into more complex molecular architectures . Its primary research value lies in its role as a critical building block in agrochemical and pharmaceutical development. The cyclopropane ring is a privileged structure in medicinal and pesticide chemistry, known for enhancing metabolic stability, improving target affinity, and modifying the physicochemical properties of lead compounds . This is evident in the extensive use of cyclopropane derivatives in creating broad-spectrum and highly efficient pyrethroid insecticides . Furthermore, this compound and its derivatives are integral in the synthesis of important fungicides, such as the key intermediate 1-chloro-1-chloroacetyl-cyclopropane used in the production of the fungicide prothioconazole . Researchers should note that this compound can undergo thermal isomerization to 3-chloropropene . It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl B1620479 Chlorocyclopropane CAS No. 7393-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorocyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C3H5Cl/c4-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VEZNCHDBSQWUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064658
Record name Cyclopropane, chloro-
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Molecular Weight

76.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7393-45-5
Record name Chlorocyclopropane
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Record name Chlorocyclopropane
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Record name Cyclopropane, chloro-
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Record name Cyclopropane, chloro-
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Record name Chlorocyclopropane
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Synthetic Methodologies for Chlorocyclopropane and Its Derivatives

Direct Cyclopropanation Strategies

Direct cyclopropanation strategies involve the formation of the cyclopropane (B1198618) ring in a single conceptual step from an alkene and a one-carbon synthon. These methods are often favored for their efficiency and atom economy.

Carbene and Carbenoid Mediated Cyclopropanation

Carbenes and carbenoids are highly reactive intermediates that can add to the double bond of an alkene to form a cyclopropane ring. libretexts.orglumenlearning.com The choice of carbene or carbenoid precursor and reaction conditions can influence the stereoselectivity and substrate scope of the cyclopropanation.

The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgresearchgate.net This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org While the classic Simmons-Smith reaction is used for the synthesis of non-halogenated cyclopropanes, modifications have been developed to introduce a chlorine atom onto the cyclopropane ring. nih.gov

One approach involves the use of chloroiodomethane (B1360106) or other haloforms in conjunction with a zinc-copper couple or diethylzinc (B1219324). For instance, vinyl halides can be effectively cyclopropanated to yield halo-substituted cyclopropanes. wikipedia.org A notable modification, known as the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can enhance the reactivity of the system. wikipedia.org

The mechanism of the Simmons-Smith reaction is thought to involve the formation of a zinc carbenoid, which then delivers the methylene (B1212753) group to the alkene in a concerted fashion. tutorchase.comorganic-chemistry.org This avoids the formation of a free carbene, which can be less selective in its reactions. organic-chemistry.org The presence of directing groups, such as hydroxyl groups on allylic alcohols, can influence the stereochemical outcome of the reaction by coordinating to the zinc carbenoid. organic-chemistry.orgwiley-vch.de

Table 1: Examples of Simmons-Smith Type Reactions for Halocyclopropanes

Alkene SubstrateReagentsProductEnantioselectivityDiastereomeric Ratio (dr)Reference
Conjugated EnalsAsymmetric alkyl addition followed by iodo-, bromo-, or chlorocyclopropanationHalocyclopropyl alcohols89–99%>20:1 nih.gov
Saturated/Aromatic AldehydesAsymmetric vinylation followed by iodocyclopropanationIodocyclopropyl alcohols86–99%>20:1 nih.gov

Diazo compounds, particularly diazomethane (B1218177) and its derivatives, serve as precursors to carbenes and carbenoids for cyclopropanation reactions. masterorganicchemistry.comwikipedia.org The decomposition of diazo compounds, often catalyzed by transition metals like copper, rhodium, or palladium, generates a metal-carbenoid intermediate that then reacts with an alkene. ethz.chorganicreactions.org

The use of diazomethane itself can be hazardous due to its explosive and toxic nature. masterorganicchemistry.com However, metal-catalyzed reactions allow for more controlled and selective cyclopropanations. organicreactions.org For the synthesis of chlorocyclopropanes, a strategy involves the reaction of a diazo-derived carbene with a chloroalkene. Alternatively, a chlorocarbene can be generated from a suitable precursor and reacted with an alkene.

The choice of metal catalyst and ligands is crucial for controlling the chemo-, diastereo-, and enantioselectivity of the cyclopropanation. organicreactions.org For instance, rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds and subsequent cyclopropanation. ethz.ch

Table 2: Metal Catalysts in Diazo-Derived Carbenoid Cyclopropanations

CatalystDiazo CompoundCommentsReference
Copper DustEthyl diazoacetateEarly example of metal-catalyzed diazo decomposition. ethz.ch
Soluble Copper ComplexesDiazo compoundsEnabled homogeneous catalytic diazo decomposition. ethz.ch
Pd(OAc)₂Diazo compoundsAlternative to copper catalysts. ethz.ch
Rh₂(OAc)₄Diazo compoundsSuitable alternative to copper salts. ethz.ch
Zinc SaltsDiazo compoundsIn situ generation of zinc carbenoids for enantioselective cyclopropanation. researchgate.net

Free carbenes can be generated by various methods, including the thermal or photochemical decomposition of diazo compounds or by the alpha-elimination of a hydrogen halide from a haloform using a strong base. libretexts.orgacsgcipr.org For example, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) and potassium hydroxide (B78521) (KOH). libretexts.orglibretexts.org

Once generated, the free carbene can add to the double bond of an alkene in a concerted, stereospecific manner to yield a cyclopropane. lumenlearning.comacsgcipr.org The reaction of dichlorocarbene with an alkene produces a gem-dichlorocyclopropane. libretexts.org While this method is effective, free carbenes are highly reactive and can lead to side reactions, making the reaction less selective compared to carbenoid-mediated processes. acsgcipr.org The generation of monochlorocarbene for the synthesis of monochlorocyclopropanes is more challenging.

Electroreductive Coupling Approaches for Chlorocyclopropanes

Electrochemical methods offer a green and efficient alternative for the synthesis of cyclopropanes, avoiding the use of stoichiometric and often toxic chemical redox agents. researchgate.net These methods rely on the generation of reactive intermediates at an electrode surface.

The electroreductive coupling of activated olefins with gem-polyhalo compounds provides a route to cyclopropane derivatives. researchgate.netresearchgate.net This method is particularly useful for the synthesis of polysubstituted chlorocyclopropanes. researchgate.net The reaction typically involves an electron-deficient olefin and a compound such as methyl trichloroacetate (B1195264) or benzotrichloride. researchgate.netresearchgate.net

The process can be catalyzed by transition metal complexes, such as those of copper or nickel, and often employs a sacrificial anode, like iron or magnesium. researchgate.netresearchgate.netnih.gov The mechanism can involve two main pathways. In one, the radical anion of the olefin, formed by reduction at the cathode, reacts with the polyhalo compound. In the other, the olefin is reduced to a dianion, which then acts as a nucleophile. researchgate.net An advantage of this electrochemical approach is its ability to proceed even when the reduction potential of the olefin and the polyhalo compound are not perfectly matched. researchgate.net

Recent developments have demonstrated the use of nickel-catalyzed electrochemical cyclopropanation in continuous-flow systems, allowing for scalable synthesis of chloro-substituted cyclopropanes. researchgate.net

Table 3: Electrochemical Synthesis of Chlorocyclopropanes

Olefin TypeHalo Compound TypeCatalyst SystemKey FeaturesReference
Activated OlefinsActivated α,α,α-trichloro or gem-dichloro compoundsCopper complex (catalytic)Does not require hazardous reagents like diazo compounds. researchgate.netresearchgate.net
Electron-rich and electron-poor alkenesDichloromethaneNickel catalystOperates under ambient conditions, tolerates air and moisture, scalable in continuous-flow. researchgate.net
Activated OlefinsUnactivated gem-dibromo compoundsFe/Ni catalyst systemGood alternative to classical cyclopropanation methods. researchgate.net

Atom Transfer Radical Addition (ATRA) Followed by Cyclization

Atom Transfer Radical Addition (ATRA) and the subsequent Atom Transfer Radical Cyclization (ATRC) represent a powerful, atom-economical strategy for forming cyclic structures. While broadly applied, specific examples detailing the direct synthesis of chlorocyclopropanes via this cascade are specialized. The general mechanism involves the generation of a radical from a polychlorinated precursor, its addition across an alkene, and subsequent intramolecular cyclization.

A related two-step, one-pot procedure has been developed where olefins are first reacted with 1,1-dichlorides in a Ruthenium-catalyzed ATRA process. chimia.ch The resulting 1,3-dichloride intermediates are then directly converted into cyclopropanes through reductive coupling with magnesium. chimia.ch This sequence effectively combines the principles of ATRA with a subsequent cyclization to yield the cyclopropane ring. chimia.ch

Furthermore, copper(I) chloride has been shown to catalyze the chlorine atom transfer radical cyclization of specific unsaturated α-chloro β-keto esters, demonstrating the utility of transition metals in mediating such radical cyclizations. nih.gov In one variation, a manganese-catalyzed halogen-atom transfer radical addition of a (diborylmethyl)iodide to an alkene, followed by a base-induced nucleophilic cyclization, yields functionalized cyclopropanes. nih.gov

Cycloisomerization Reactions Leading to Chlorocyclopropanes

Cycloisomerization reactions, where a molecule rearranges to form a cyclic isomer, provide an elegant route to chlorocyclopropanes from acyclic precursors. A notable example is the photocatalytic diastereoselective isomerization of acyclic cinnamyl chlorides. researchgate.netnih.gov This thermodynamically unfavored, or endergonic, process is achieved under mild conditions using visible light and an iridium-based photocatalyst. researchgate.netnih.gov

The proposed mechanism for this transformation involves several key steps:

Energy transfer from the excited iridium photocatalyst to the cinnamyl chloride substrate. researchgate.netnih.gov

Homolytic cleavage of the carbon-chlorine (C-Cl) bond, forming a triplet 1,3-diradical intermediate. researchgate.netfigshare.com

Subsequent intersystem crossing and ring-closing of the diradical to furnish the final this compound product. researchgate.net

This method is highly diastereoselective, predominantly forming anti-chloro-cyclopropanes, and demonstrates broad functional group compatibility. researchgate.netnih.gov The efficiency can be further enhanced by adding a nickel co-catalyst, which serves to recycle an allyl chloride byproduct back into the main catalytic cycle. researchgate.netthieme-connect.com

Functionalization and Derivatization of Pre-formed Cyclopropane Rings

Halogenation of Cyclopropane Derivatives

The introduction of a chlorine atom onto a pre-existing cyclopropane ring can be achieved through several methods. The simplest approach involves the direct halogenation of cyclopropane. In the presence of UV light, cyclopropane undergoes a substitution reaction with chlorine to yield this compound, analogous to the halogenation of non-cyclic alkanes. libretexts.orglibretexts.org However, cyclopropane can also undergo addition reactions where the ring is opened; for instance, reacting with chlorine in the dark can produce 1,3-dichloropropane. libretexts.orgpharmaguideline.com

More sophisticated methods allow for the stereoselective synthesis of functionalized chlorocyclopropanes. One such one-pot method involves the asymmetric addition of an alkyl group to a conjugated enal, which generates a chiral allylic alkoxide intermediate. nih.govnih.gov This intermediate then directs a subsequent diastereoselective chlorocyclopropanation using a carbenoid, such as one generated from diethylzinc and dibromochloromethane, to furnish highly substituted chlorocyclopropyl alcohols with excellent stereocontrol. nih.govnih.govresearchgate.net

Alkylation of Precursors Followed by Intramolecular Cyclization

The formation of chlorocyclopropanes via intramolecular cyclization is a common and effective strategy. This often involves a nucleophilic displacement where a carbanion attacks a carbon bearing a leaving group, forming the three-membered ring.

A modern example utilizes a photoredox-catalyzed decarboxylative radical addition-polar cyclization cascade. researchgate.net In this process, a radical generated from an aliphatic carboxylic acid adds to an electron-deficient alkene. The resulting intermediate is reduced to a carbanion, which is then intercepted by an intramolecular alkylation with an appended alkyl chloride to form the cyclopropane ring. researchgate.net

Another approach involves the base-mediated intramolecular cyclization of substrates containing a gem-dichloride. beilstein-journals.orgnih.gov Densely functionalized 4,4-dichloro-2-butenoic acid derivatives can be dimerized and subsequently treated with a base like potassium tert-butoxide (KOt-Bu) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to induce cyclization, yielding functionalized (2,2-dichlorovinyl)cyclopropanes. beilstein-journals.orgnih.govresearchgate.net The choice of base and reaction conditions can influence the diastereoselectivity and even the resulting cyclopropane scaffold. beilstein-journals.orgresearchgate.net

Electrophilic Functionalization via Metalation (e.g., Chlorine-Lithium Exchange)

Metal-halogen exchange is a fundamental organometallic reaction that provides a powerful method for functionalizing organic halides. wikipedia.org In the context of chlorocyclopropanes, the chlorine-lithium exchange is particularly useful for creating a nucleophilic cyclopropyl (B3062369) anion that can react with various electrophiles.

Specifically, 1-alkynyl-1-chlorocyclopropanes have been shown to undergo a clean chlorine-lithium exchange upon treatment with n-butyllithium (BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.netosti.gov The resulting organolithium species is a versatile intermediate that can be trapped by a range of electrophiles, leading to novel functionalized cyclopropanes. researchgate.netosti.gov This method allows for the introduction of carboxylic acid, alcohol, and ester functionalities onto the cyclopropane ring, demonstrating its synthetic utility. researchgate.netosti.gov The reaction's outcome can be sensitive to the electrophile used; for example, reaction with methyl chloroformate can lead to a mixture of products, while aliphatic aldehydes can yield secondary allenic alcohols. researchgate.netosti.gov

Radical-Mediated Strategies for Alkene Functionalization Towards Cyclopropanes

Radical-mediated reactions offer a complementary approach to traditional ionic pathways for constructing cyclopropane rings from alkenes. These methods often involve the addition of a radical species to a carbon-carbon double bond, followed by a cyclization event.

One prominent strategy is the formal [2+1] cycloaddition, where a one-carbon radical equivalent adds to an alkene. Dihalo- and trihalomethyl compounds, such as chloroform or ethyl dichloroacetate, can serve as precursors to chloromethyl radicals. chimia.chmasterorganicchemistry.comresearchgate.net For example, dichloromethyl radicals can be generated from chloroform and added to alkenes. researchgate.net In photoredox catalysis, alkylbis(catecholato)silicates have been developed as bench-stable precursors for halomethyl radicals. nih.gov Single electron oxidation of these silicates generates the radical, which adds to an alkene; the resulting intermediate can then undergo a 3-exo-tet cyclization to furnish the cyclopropane. nih.gov This radical addition-polar cyclization cascade is a powerful tool for building functionalized cyclopropanes. researchgate.netrsc.org

Advanced Stereoselective Synthetic Approaches to Chiral Chlorocyclopropanes

Enantioselective Synthesis

Asymmetric Cyclopropanation Using Chiral Ligands/Reagents

The synthesis of enantiomerically pure cyclopropanes is of significant interest in medicinal chemistry and materials science, as the stereochemistry of these three-membered rings profoundly influences their biological activity and material properties. acs.orgresearchgate.net Asymmetric cyclopropanation, a reaction that forms a new chiral center and produces stereoisomeric products in unequal amounts, is a cornerstone for accessing these valuable molecules. wikipedia.org This is achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst biases the reaction to favor the formation of one enantiomer over another by lowering its activation energy. wikipedia.org Key strategies involve the use of chiral catalysts, where a metal center is complexed with a chiral ligand, or the temporary attachment of a chiral auxiliary to the substrate to direct the approach of the reagent. wikipedia.orgslideshare.net

Catalytic Approaches with Chiral Ligands

Transition metal-catalyzed reactions are powerful methods for constructing chiral cyclopropanes. dicp.ac.cn These systems typically employ a chiral ligand to create a chiral environment around the metal center, which then mediates the stereoselective transfer of a carbene or carbenoid species to an alkene.

Cobalt-Catalyzed Systems: Recent advancements have shown that cobalt catalysts can facilitate the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors. acs.orgdicp.ac.cn This process is notable as it provides an alternative to using potentially hazardous diazoalkanes. acs.orgdicp.ac.cn In one such system, a cobalt catalyst complexed with a chiral pyridine (B92270) bis(oxazoline) (Pybox) ligand was used for the dimethylcyclopropanation of 1,3-dienes with 2,2-dichloropropane, achieving moderate enantioselectivity (up to 45% ee). dicp.ac.cn The mechanism is proposed to involve a cationic carbenoid species. acs.orgdicp.ac.cn High levels of enantioselectivity have been observed for a range of monosubstituted, 1,1-disubstituted, and internal alkenes. acs.orgdicp.ac.cn

Another effective cobalt-based system utilizes D₂-symmetric chiral amidoporphyrin ligands. researchgate.netnih.gov These catalysts have been shown to activate various diazo compounds, including α-heteroaryldiazomethanes, for the asymmetric cyclopropanation of a broad spectrum of alkenes. nih.gov This methodology consistently produces valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

Chromium-Catalyzed Systems: A general method for synthesizing functionalized 1,2-diaryl substituted chiral cyclopropanes involves chromium catalysis. researchgate.netresearcher.life This approach utilizes the asymmetric cyclopropanation of aryl alkenes with aryl dichloromethanes. The success of this reaction hinges on the use of a pyridine-oxazoline chiral ligand, which allows for the formation of chiral cyclopropanes with excellent diastereoselectivity and good enantioselectivity. researchgate.netresearcher.life

Rhodium-Catalyzed Systems: Chiral rhodium catalysts are well-established for the asymmetric cyclopropanation of alkenes with diazo compounds. researchgate.netresearchgate.net A notable method for the synthesis of halo-cyclopropanes involves the cyclopropanation of 2-haloalkenes with tert-butyl α-cyano-α-diazoacetate. researchgate.net Using a chiral rhodium catalyst, this reaction provides access to a variety of highly functionalized chiral halo-cyclopropanes (including chloro-, fluoro-, bromo-, and iodo-substituted) in good yields, with moderate diastereoselectivity and excellent enantiomeric ratios. researchgate.net For instance, catalysts such as Rh₂(S-BTPCP)₄ have been successfully employed. researchgate.net

Catalyst SystemAlkene SubstrateCarbene PrecursorKey FindingsReference(s)
Cobalt / Chiral PyboxMonosubstituted, 1,1-disubstituted, internal alkenesgem-dichloroalkanesHigh enantioselectivity; avoids diazoalkanes. acs.orgdicp.ac.cn
Cobalt / D₂-symmetric chiral amidoporphyrinBroad range of alkenesα-heteroaryldiazomethanesHigh yields, excellent diastereoselectivity and enantioselectivity. researchgate.netnih.gov
Chromium / Pyridine-oxazolineAryl alkenesAryl dichloromethanesExcellent diastereoselectivity, good enantioselectivity for 1,2-diaryl cyclopropanes. researchgate.netresearcher.life
Rhodium / Rh₂(S-BTPCP)₄2-haloalkenestert-butyl α-cyano-α-diazoacetateGeneral approach to chiral halo-cyclopropanes with excellent enantiomeric ratios. researchgate.net

Diastereoselective Synthesis Using Chiral Auxiliaries

An alternative strategy for asymmetric induction is the use of a chiral auxiliary. numberanalytics.com In this approach, an enantiomerically pure molecule (the auxiliary) is covalently bonded to the starting material. Its inherent chirality directs the cyclopropanation reaction to occur on one face of the double bond, leading to a diastereomeric mixture that can be separated. The auxiliary is then cleaved to yield the enantiomerically enriched product.

A notable example involves the addition of gem-dichlorocarbene to α,β-unsaturated amides derived from a chiral camphorpyrazolidinone auxiliary. chemrxiv.org This reaction exhibits high diastereoselectivity. The steric bulk of the chiral auxiliary, specifically the N-phenyl substituent on the pyrazolidinone ring, directs the dichlorocarbene to approach the double bond from the opposite, less hindered face. chemrxiv.org This method has been successfully applied to synthesize β-phenyl substituted gem-dichlorocyclopropanes as a single diastereomer. chemrxiv.org The resulting gem-dihalocyclopropanes are versatile synthetic intermediates for a variety of cyclic and acyclic compounds. chemrxiv.org

Chiral AuxiliarySubstrateReagentDiastereoselectivityKey OutcomeReference(s)
Camphorpyrazolidinoneα,β-unsaturated amidesDichlorocarbene (from Chloroform, NaOH)HighApproach of the carbene is directed by the auxiliary, yielding a single major diastereomer. chemrxiv.org

Mechanistic Investigations of Chlorocyclopropane Reactivity

Ring-Opening Reactions of Chlorocyclopropanes

The inherent ring strain of the cyclopropane (B1198618) ring, estimated to be around 27 kcal/mol, makes it susceptible to a variety of ring-opening reactions. In chlorocyclopropane, the presence of the chlorine atom introduces polarity and a potential leaving group, influencing the mechanisms and outcomes of these transformations. The reactivity of this compound is a subject of significant mechanistic investigation, with ring-opening proceeding through thermal, base-induced, metal-promoted, and acid-mediated pathways.

Thermal Ring Opening Mechanisms and Kinetics

Thermally induced isomerization of this compound leads to ring-opened products, primarily through pericyclic and radical-mediated pathways. The kinetics and mechanisms of these reactions are highly dependent on temperature and substitution patterns on the cyclopropane ring.

The thermal isomerization of halocyclopropanes can be understood through the principles of electrocyclic reactions, governed by the Woodward-Hoffmann rules. For a cyclopropyl (B3062369) system, which contains two electrons in the sigma bond being broken, the thermal ring-opening is a 2π-electron process. According to the rules, this process is predicted to occur in a disrotatory fashion. stackexchange.com This means that the substituents on the two carbons of the breaking bond rotate in opposite directions (one clockwise, one counterclockwise) as the ring opens to form an allylic system.

The process can be visualized as a concerted, SN2-like displacement of the chloride ion by the electron density from the breaking carbon-carbon sigma bond. stackexchange.com This concerted movement avoids the formation of a high-energy, discrete cyclopropyl cation. The stereochemistry of the starting material dictates the stereochemistry of the resulting allyl product, confirming the stereospecific nature of this electrocyclic process. For instance, the thermal isomerization of this compound itself yields 3-chloropropene.

An alternative to the concerted electrocyclic pathway is a mechanism involving the homolytic cleavage of a carbon-carbon bond to form a 1,3-biradical intermediate. The isomerization of cyclopropane to propene is believed to proceed through such a trimethylene biradical. acs.org However, in the case of substituted halocyclopropanes, the role of biradical intermediates is less certain.

For the thermal isomerization of 1,1-dithis compound (B3049490) to 2,3-dichloropropene, experimental evidence suggests that a mechanism involving a biradical intermediate is not significant. roaldhoffmann.com The observed first-order kinetics and the nature of the product are more consistent with a transition state formed by the migration of a chlorine atom with minimal distortion of the carbon skeleton, rather than a full ring-expansion or biradical formation. roaldhoffmann.com The transition state in these reactions is a critical point on the potential energy surface, and its structure dictates the reaction pathway. For the electrocyclic route, the transition state involves the simultaneous breaking of the C-C bond and rotation of the termini. For a biradical pathway, the transition state would be the point of maximum energy during the C-C bond homolysis, leading to the biradical intermediate which would then undergo subsequent rearrangement.

Table 1: Arrhenius Parameters for Thermal Isomerization of 1,1-Dithis compound

ParameterValueReference
Log₁₀(A / s⁻¹)15.13 ± 0.10 roaldhoffmann.com
Eₐ (kcal/mol)57.81 ± 0.30 roaldhoffmann.com
Temperature Range (°C)342–441 roaldhoffmann.com
Pressure Range (torr)20–120 roaldhoffmann.com

Base-Induced Ring Opening Mechanisms (e.g., with Sodium Hydroxide)

In the presence of a strong base such as sodium hydroxide (B78521), this compound can undergo ring-opening via an elimination reaction. The most common mechanism for this transformation is the bimolecular elimination (E2) pathway.

The E2 mechanism is a concerted, single-step reaction where the base abstracts a proton from a carbon adjacent (β) to the carbon bearing the leaving group, while the leaving group (chloride) simultaneously departs and a double bond is formed. cdnsciencepub.comnih.gov This process requires a specific geometry, known as anti-periplanar, where the proton to be removed and the leaving group are on opposite sides of the C-C bond and in the same plane. beilstein-journals.org

In the case of this compound, the hydroxide ion (⁻OH) from sodium hydroxide acts as the base, removing a proton from either C2 or C3. Concurrently, the C-Cl bond breaks, and the electrons from the C-H bond form a π-bond, leading to the formation of cyclopropene (B1174273) and water, with sodium chloride as a byproduct.

Reaction Scheme:

C₃H₅Cl + NaOH → C₃H₄ + NaCl + H₂O

Due to its high ring strain, cyclopropene is a reactive intermediate and may undergo further reactions depending on the conditions. The kinetics of the E2 reaction are second-order, depending on the concentration of both the this compound substrate and the base. stackexchange.com

Table 2: Key Features of the E2 Mechanism for this compound

FeatureDescription
Kinetics Second-order rate law: Rate = k[this compound][Base]
Mechanism Concerted (single step)
Base Strength Requires a strong base (e.g., NaOH, RO⁻)
Stereochemistry Requires an anti-periplanar arrangement of the β-hydrogen and the chlorine leaving group
Intermediate None (proceeds through a single transition state)
Initial Product Cyclopropene

Metal-Halogen Exchange Promoted Ring Opening and Rearrangements

The reaction of this compound with electropositive metals or organometallic reagents can initiate a metal-halogen exchange, converting the C-Cl bond into a C-metal bond. This process generates a cyclopropyl organometallic species, which can be stable or undergo subsequent rearrangement.

The reaction of this compound with lithium metal or an organolithium reagent like n-butyllithium results in a lithium-halogen exchange, forming cyclopropyllithium. stackexchange.com This exchange is typically a fast reaction, and its mechanism is thought to proceed either through a nucleophilic pathway involving an "ate-complex" intermediate or via a single-electron transfer (SET) process that generates radical intermediates. stackexchange.com

Once formed, cyclopropyllithium and the analogous cyclopropyl Grignard reagents (formed with magnesium) are relatively stable and can act as nucleophiles in various synthetic applications without immediate ring opening. organic-chemistry.org However, if radical intermediates are involved, rearrangement is highly probable. The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening to the 3-butenyl radical, a transformation so fast it is used as a "radical clock" to time other radical reactions. stackexchange.comwikipedia.org The rate constant for this ring-opening is on the order of 10⁸ s⁻¹ at room temperature. wikipedia.org Therefore, if the metal-halogen exchange proceeds via a SET mechanism, the resulting cyclopropyl radical would be expected to rearrange before it could be trapped or react further, leading to ring-opened products.

In contrast, the cyclopropyl anion is considerably more stable than the corresponding radical or cation and is less prone to isomerization to the allyl anion. The choice of metal, solvent, and temperature can influence the dominant mechanism and thus determine whether the cyclopropyl ring remains intact or undergoes rearrangement.

Acid-Mediated Ring Opening (e.g., Lewis and Brønsted Acid Catalysis)

Both Lewis and Brønsted acids can catalyze the ring-opening of this compound by enhancing the leaving group ability of the chlorine atom.

Lewis Acid Catalysis: A Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), can coordinate to the non-bonding electrons of the chlorine atom in this compound. roaldhoffmann.comresearchgate.net This coordination polarizes the C-Cl bond, making the chloride a much better leaving group. The departure of the [L-Cl]⁻ complex (where L is the Lewis acid) leads to the formation of a cyclopropyl cation. However, the cyclopropyl cation is highly unstable and is now considered to be a transition state rather than a true intermediate for ring-opening to the more stable allyl cation. researchgate.net This ring-opening is a symmetry-allowed, disrotatory electrocyclic process. youtube.com The resulting allyl cation can then be trapped by a nucleophile present in the reaction mixture.

Brønsted Acid Catalysis: In the presence of a strong Brønsted acid (e.g., HCl, H₂SO₄), the reaction can be initiated by protonation. While protonation of the chlorine atom is possible, a more likely pathway in some systems involves the formation of protonated cyclopropane intermediates. nih.gov These species are highly reactive and can rearrange through corner- or edge-protonated structures. The cleavage of a C-C bond in the protonated ring leads to a secondary carbocation, which can then be attacked by a nucleophile (like the conjugate base of the acid or a solvent molecule). For this compound, the reaction with hydrochloric acid can lead to the formation of dichloropropanes through a mechanism involving carbocationic intermediates.

The regioselectivity of nucleophilic attack on the intermediate cation is dictated by carbocation stability (Markovnikov's rule), with the nucleophile adding to the carbon best able to stabilize the positive charge.

Silica-Induced Ring Opening and Subsequent Cyclization

The interaction of this compound derivatives with silica (B1680970) has been shown to induce a tandem reaction sequence involving ring-opening followed by cyclization. This reactivity is particularly notable in the case of 1-aryl-1-chlorocyclopropanes that possess electron-releasing groups on the aromatic ring. When these compounds are treated with silica in a solvent such as carbon tetrachloride at room temperature, they can be converted into indenes rsc.orgelectronicsandbooks.com.

The proposed mechanism for this transformation begins with a ring-opening of the cyclopropane. This initial step is thought to be promoted by the electron-releasing substituents on the aryl group, leading to the formation of a diene intermediate through the loss of hydrogen chloride (HCl). Subsequently, an acid-induced cyclization of the diene intermediate occurs, ultimately yielding the indene (B144670) structure rsc.orgelectronicsandbooks.com. For instance, the reaction of several methoxy-substituted 1-aryl-1-chloro-2-methylcyclopropanes with silica and carbon tetrachloride at 20°C has been reported to produce indenes rsc.org. This tandem process highlights the role of silica not just as a stationary phase for chromatography, but also as a reagent that can facilitate complex organic transformations.

Table 1: Silica-Induced Conversion of 1-Aryl-1-Chlorocyclopropanes to Indenes This table is interactive. Click on the headers to sort the data.

Starting this compound Product Indene Reaction Conditions Reference
1-(methoxyphenyl)-1-chloro-2-methylcyclopropane Methoxy-substituted indene Silica, CCl4, 20°C rsc.org
1-(dimethoxyphenyl)-1-chloro-2-methylcyclopropane Dimethoxy-substituted indene Silica, CCl4, 20°C rsc.org

Role of Ring Strain and Delocalization in Ring-Opening Reactivity

The high reactivity of cyclopropane derivatives, including this compound, in ring-opening reactions is fundamentally linked to the inherent ring strain of the three-membered ring. This strain arises from significant deviations of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), leading to what is known as angle strain pearson.comlibretexts.orgwikipedia.orglibretexts.org. This strained arrangement results in weaker C-C bonds compared to their acyclic counterparts, making them more susceptible to cleavage libretexts.org. The energy stored in this strain can be released during ring-opening reactions, providing a thermodynamic driving force for these transformations nih.govnih.govacs.org.

Beyond simple strain release, the electronic structure of the cyclopropane ring plays a crucial role in its reactivity. The concept of σ-aromaticity has been invoked to explain the stability and reactivity of cyclopropane, suggesting a degree of electron delocalization within the σ-framework of the ring acs.orgcomporgchem.com. This delocalization is thought to involve the interaction of the "bent" σ-bonds of the cyclopropane ring nih.govacs.org.

Recent studies have proposed that electronic delocalization is a key factor that, in conjunction with strain release, governs the reactivity of three-membered rings nih.govacs.org. This model suggests that enhanced electronic delocalization within the cyclopropane ring leads to lower energy transition states in ring-opening reactions, an effect distinct from the energy gained by relieving strain alone nih.govacs.org. This delocalization can be understood in terms of hyperconjugation, where electrons from a breaking C-C σ-bond can delocalize into a geminal σ* orbital nih.govacs.org. The dipole moment of this compound (1.76 D) being similar to that of chlorobenzene (1.60 D) and lower than that of chlorocyclobutane (B72530) (2.20 D) has been cited as evidence for this delocalization nih.govacs.org. This combined effect of ring strain and electronic delocalization provides a more comprehensive model for predicting the reactivity of this compound in ring-opening reactions nih.govacs.org.

Table 2: Comparison of Ring Strain and Reactivity Factors This table is interactive. Click on the headers to sort the data.

Compound Family Key Reactivity Drivers Consequence
Cyclopropanes High Ring Strain, Electronic Delocalization Enhanced reactivity in ring-opening reactions
Cyclobutanes Moderate Ring Strain, Negligible Delocalization Lower reactivity compared to cyclopropanes

Substitution Reactions of Chlorocyclopropanes

Nucleophilic Substitution Mechanisms (SN1, SN2, SNi)

Nucleophilic substitution reactions at a saturated carbon atom are fundamental in organic chemistry, with the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms being the most common pathways organic-chemistry.org. The SNi (Substitution Nucleophilic internal) mechanism is a less common, but important, variation.

For this compound, the operation of these mechanisms is influenced by the unique structural and electronic properties of the cyclopropyl group. The high s-character of the C-Cl bond in this compound makes it shorter and stronger than in acyclic chloroalkanes, which can affect the rates of both SN1 and SN2 reactions.

SN1 Mechanism : This two-step mechanism involves the formation of a carbocation intermediate followed by nucleophilic attack chemicalnote.comlibretexts.orglibretexts.org. The stability of the resulting cyclopropyl cation is a critical factor. While generally unstable, substituted cyclopropyl cations can be stabilized to an extent that allows for an SN1 pathway. The planar nature of the carbocation intermediate means that nucleophilic attack can occur from either face, leading to racemization if the starting material is chiral chemicalnote.comlibretexts.orglibretexts.org.

SN2 Mechanism : This is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs chemicalnote.com. This mechanism typically results in an inversion of stereochemistry at the reaction center quora.comyoutube.comlibretexts.orglibretexts.org. For this compound, the SN2 mechanism would involve a backside attack by the nucleophile. The inherent ring structure of cyclopropane presents steric challenges to the backside approach required for an SN2 reaction.

SNi Mechanism : The SNi mechanism involves the leaving group becoming part of the nucleophile, leading to retention of stereochemistry. This is often observed in reactions with thionyl chloride.

Studies on electrophilic cyclopropanes have provided insights into their inherent SN2 reactivity in ring-opening reactions with strong nucleophiles nih.govnih.govbohrium.com.

Stereochemical Course of Nucleophilic Attack

The stereochemical outcome of a nucleophilic substitution reaction on a chiral this compound derivative is a direct consequence of the operative mechanism.

SN1 Reactions : Due to the formation of a planar carbocation intermediate, SN1 reactions at a chiral center are expected to lead to a racemic mixture of products, as the nucleophile can attack from either the top or bottom face with roughly equal probability libretexts.orglibretexts.orgchemistrysteps.comyoutube.com. This results in both retention and inversion of configuration.

SN2 Reactions : The SN2 mechanism is stereospecific and proceeds with a complete inversion of configuration at the chiral center quora.comyoutube.comlibretexts.orglibretexts.org. This is a result of the requisite backside attack of the nucleophile on the carbon atom bearing the leaving group.

Comparison of Reactivity with Non-Cyclopropane Analogs

The reactivity of this compound in nucleophilic substitution reactions is generally lower than that of its open-chain analogs, such as 1-chloropropane (B146392) or chloroethane. This difference in reactivity can be attributed to several factors inherent to the cyclopropyl system.

The C-Cl bond in this compound is stronger than in a typical primary chloroalkane due to the increased s-character of the carbon orbital involved in the bond. This makes the bond harder to break, thus slowing down reactions where C-Cl bond cleavage is part of the rate-determining step (both SN1 and SN2).

In the context of an SN2 reaction, the rigid structure of the cyclopropane ring presents significant steric hindrance to the backside attack of a nucleophile, which is essential for the SN2 transition state. This steric impediment raises the activation energy for the SN2 pathway compared to an acyclic analog like chloroethane, where the carbon bearing the chlorine is more accessible stackexchange.comquora.comechemi.comlibretexts.org.

For an SN1 reaction, the formation of a cyclopropyl cation is generally disfavored due to increased ring strain and angle strain in the planar cation, making the SN1 pathway less likely for unsubstituted this compound compared to, for example, a secondary chloroalkane that can form a more stable secondary carbocation.

Electrophilic Substitution and Functionalization Reactions

While the term "electrophilic substitution" is most commonly associated with aromatic compounds, the cyclopropane ring exhibits some properties of a double bond and can undergo reactions with electrophiles dalalinstitute.com. These reactions typically proceed with the opening of the ring, which can be considered an addition reaction rather than a true substitution that preserves the ring.

However, electrophilic functionalization of substituted cyclopropanes, where a hydrogen atom on the ring is replaced by an electrophile, is a known process. For instance, the lithiation of N-substituted vicinal alkynyl(amino)cyclopropanes followed by reaction with an electrophile leads to the functionalization of the cyclopropane ring uq.edu.au. This demonstrates that under appropriate conditions, the C-H bonds of a cyclopropane ring can be sufficiently acidic to be deprotonated, and the resulting carbanion can react with various electrophiles.

The presence of the chloro-substituent in this compound would be expected to influence the regioselectivity and reactivity of such electrophilic functionalization reactions, primarily through its inductive electron-withdrawing effect.

Formation and Reactivity of Cyclopropenyl Cations

The cyclopropenyl cation (C₃H₃⁺) is the simplest aromatic system, possessing two delocalized π-electrons that satisfy Hückel's rule for aromaticity (4n+2, where n=0). wikipedia.org Salts of this cation can be synthesized from this compound precursors, specifically 3-chlorocyclopropene. The formation involves the abstraction of the chloride anion by a strong Lewis acid. wikipedia.orgacs.org For instance, reacting 3-chlorocyclopropene with antimony pentachloride, aluminum trichloride, or silver fluoroborate effectively generates stable crystalline salts of the cyclopropenyl cation. wikipedia.orgacs.org The hexachloroantimonate (SbCl₆⁻) salt has been shown to be indefinitely stable at -20 °C. wikipedia.org

The successful formation of the cation is confirmed by spectroscopic analysis. The proton NMR spectrum shows a sharp singlet, indicating that all three protons are chemically equivalent due to the molecule's D₃h symmetry. acs.org The ¹³C-H coupling constant is notably high (265 ± 1 Hz), which is characteristic of the high s-character in the C-H bonds of this strained, aromatic ring. acs.org

Table 1: Spectroscopic Data for the Cyclopropenyl Cation
Spectroscopic MethodObserved FeatureValue/DescriptionReference
Proton NMRChemical Shift (δ)11.1 ppm (singlet) acs.org
¹³C-H Coupling Constant (J)Coupling Constant265 ± 1 Hz acs.org
Infrared (IR) SpectroscopyC-H Stretch3115 cm⁻¹ acs.org
C-C Stretch1288 cm⁻¹ acs.org
C-H In-plane Bend1001 cm⁻¹ acs.org
C-H Out-of-plane Bend771 cm⁻¹ acs.org

The reactivity of cyclopropenyl cations is dominated by their electrophilic nature. They readily react with a variety of nucleophiles. nih.gov This reactivity provides a synthetic route to a wide range of substituted cyclopropene derivatives, which are valuable building blocks in organic synthesis due to their high ring strain. nih.gov The reaction typically involves a regioselective attack on one of the carbon atoms of the three-membered ring. nih.gov

Electrophilic Attack on Lithiated this compound Derivatives

Lithiated this compound derivatives are powerful nucleophilic intermediates that enable the formation of new carbon-carbon and carbon-heteroatom bonds. These organolithium reagents are typically generated by treating a this compound derivative with a strong base, such as an alkyllithium compound (e.g., n-butyllithium), which abstracts a proton to create a carbanion. researchgate.net

The position of lithiation can be directed by activating groups on the cyclopropane ring. For example, in trans-1-alkoxy-2-(phenylethynyl)cyclopropanes, treatment with n-butyllithium in THF at low temperatures results in selective deprotonation at the carbon atom alpha to the triple bond. researchgate.net The resulting lithiated species can then react with a range of electrophiles with complete retention of configuration. researchgate.net

The versatility of these lithiated intermediates is demonstrated by their reactions with various electrophiles. Quenching the reaction with different electrophilic reagents allows for the introduction of diverse functional groups onto the cyclopropane ring.

Table 2: Reactions of Lithiated Cyclopropane Derivatives with Electrophiles
Cyclopropane PrecursorElectrophileProductReference
trans-1-Alkoxy-2-(phenylethynyl)cyclopropaneAcetaldehydeCorresponding secondary alcohol researchgate.net
trans-1-Alkoxy-2-(phenylethynyl)cyclopropaneAcetone (B3395972)Corresponding tertiary alcohol researchgate.net
trans-1-Alkoxy-2-(phenylethynyl)cyclopropaneDimethyl disulfideCorresponding sulfide researchgate.net
1-(Alk-1-ynyl)-1-chlorocyclopropaneLithium dialkylamides1-Alkynyl-2-dialkylaminocyclopropane researchgate.net

The choice of electrophile can be critical to the reaction's outcome. Studies on related lithiated amides have shown that the reaction pathway can lead to substitution or intramolecular carbolithiation depending on the electrophile used in the quenching step. mdpi.com This highlights the potential for complex molecular architectures to be built from these reactive intermediates.

Radical Reactions Involving Chlorocyclopropanes

Free Radical Chain Chlorination of Cyclopropane Precursors

This compound can be synthesized via the free-radical chain chlorination of cyclopropane. study.com This reaction proceeds through a classic radical chain mechanism consisting of three distinct stages: initiation, propagation, and termination. study.comlibretexts.org The reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy for the homolytic cleavage of a chlorine molecule. study.comyoutube.com

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). study.comlibretexts.org This step increases the concentration of free radicals in the system. study.com

Propagation: This is the "chain" part of the reaction, involving a two-step cycle. libretexts.org

A chlorine radical abstracts a hydrogen atom from cyclopropane, forming hydrogen chloride (HCl) and a cyclopropyl radical. study.comyoutube.com

The newly formed cyclopropyl radical then reacts with another molecule of Cl₂, producing the desired this compound product and another chlorine radical, which can then continue the chain. study.com

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. study.comlibretexts.org This can occur in several ways, such as the combination of two chlorine radicals, two cyclopropyl radicals, or a cyclopropyl radical and a chlorine radical. youtube.com

Table 3: Steps in the Free-Radical Chlorination of Cyclopropane
StageReactionDescription
InitiationCl₂ + hν → 2 Cl•Homolytic cleavage of chlorine. study.com
PropagationCl• + C₃H₆ → C₃H₅• + HClHydrogen abstraction from cyclopropane. study.com
C₃H₅• + Cl₂ → C₃H₅Cl + Cl•Formation of this compound and a new chlorine radical. study.com
Termination2 Cl• → Cl₂Combination of two chlorine radicals. youtube.com
2 C₃H₅• → C₆H₁₀Combination of two cyclopropyl radicals. youtube.com
C₃H₅• + Cl• → C₃H₅ClFormation of the final product. study.comyoutube.com

Radical Addition Reactions (e.g., with Chloroform)

Radical addition reactions provide a method for forming new C-C bonds with this compound derivatives. An example is the addition of the trichloromethyl radical (•CCl₃), generated from a precursor like chloroform (B151607) (CHCl₃), to an unsaturated cyclopropane ring. nih.govresearchgate.net

The mechanism is initiated by the generation of the trichloromethyl radical. This can be achieved using a radical initiator such as triethylborane. nih.gov Once formed, the •CCl₃ radical adds to a carbon-carbon double bond, for example, in a cyclopropene ring system. This addition creates a new, more stable radical intermediate, which can then proceed to the final product. A study on the reaction of chloroform with cyclopropenes under triethylborane-mediated radical conditions successfully produced trichloromethylcyclopropanes. nih.gov This type of reaction demonstrates the ability to functionalize the cyclopropane skeleton via a radical pathway.

Solvent Effects on Chemoselectivity and Reaction Pathways

Solvents are not merely inert media for chemical reactions; they can significantly influence the rate, selectivity, and even the mechanism of radical reactions. chemrxiv.orgrsc.org The choice of solvent can alter the stability of reactants, intermediates, and transition states, thereby directing the reaction toward a desired outcome. rsc.org

The effect of the solvent on radical reaction rates has been demonstrated in studies of the trichloromethylperoxyl radical (CCl₃O₂•). Absolute rate constants for its reaction with organic reductants were found to vary by up to two orders of magnitude across different solvents. osti.gov Research found a correlation between the reaction rate constants and the Hildebrand solubility parameter of the solvent, which relates to the solvent's cohesive energy density. osti.gov For some reactions, solvent basicity was also a critical factor. osti.gov

Table 4: Effect of Solvent on the Rate Constant of CCl₃O₂• Reaction with Chlorpromazine
SolventRate Constant (10⁸ L mol⁻¹ s⁻¹)Reference
Hexane0.17 osti.gov
Cyclohexane0.28 osti.gov
Carbon tetrachloride0.30 osti.gov
Methanol2.8 osti.gov
Acetonitrile8.6 osti.gov
Water15.0 osti.gov

Solvents can also control the chemoselectivity of a reaction. In transition metal-catalyzed reactions, coordinating solvents can interact with the metal center, modifying its steric and electronic properties. chemrxiv.org This can change the preferred reaction pathway, for example, favoring one type of bond functionalization over another. chemrxiv.org Therefore, solvent screening is a critical aspect of optimizing radical reactions involving this compound to achieve high yield and selectivity.

Elimination Reactions from Chlorocyclopropanes

Chlorocyclopropanes can undergo elimination reactions to form alkenes, typically cyclopropene, through the removal of hydrogen chloride (HCl). lumenlearning.com These reactions generally proceed via one of two primary mechanisms: the bimolecular E2 pathway or the unimolecular E1 pathway. libretexts.orglibretexts.org The operative mechanism is highly dependent on the reaction conditions, particularly the strength of the base and the nature of the solvent. lumenlearning.com

The E2 (bimolecular elimination) mechanism is a single, concerted step where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, while the chloride ion departs simultaneously. lumenlearning.comlibretexts.org This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group, a conformational requirement that can be rigid in a strained cyclic system like cyclopropane. bits-pilani.ac.in E2 reactions are favored by the use of strong, bulky bases (like potassium tert-butoxide) and are second-order reactions. libretexts.org

The E1 (unimolecular elimination) mechanism is a two-step process. lumenlearning.com First, the C-Cl bond breaks heterolytically to form a carbocation intermediate. libretexts.org This is the rate-determining step. In the second step, a weak base abstracts a proton from an adjacent carbon to form the double bond. lumenlearning.com E1 reactions are favored by polar protic solvents, which stabilize the carbocation intermediate, and weaker bases. libretexts.org These conditions are also conducive to Sₙ1 substitution, meaning that substitution and elimination reactions often compete. bits-pilani.ac.inmasterorganicchemistry.com

For this compound, elimination would lead to the formation of cyclopropene, a highly strained but synthetically useful molecule. Given the instability of a primary cyclopropyl cation, the E2 pathway is generally the more likely mechanism for elimination from this compound itself, requiring a strong base to proceed.

Dehydrohalogenation (HX Elimination) Pathways

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate, typically leading to the formation of an alkene. ucla.eduwikipedia.org In the case of this compound, this reaction results in the formation of cyclopropene. The process is generally facilitated by the presence of a base. youtube.com This transformation from a saturated cyclic compound to an unsaturated one involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. ucla.edu

The mechanism of dehydrohalogenation can proceed through different pathways, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) mechanisms. pharmdguru.com The specific pathway is influenced by factors such as the strength of the base, the solvent, and the structure of the alkyl halide. libretexts.org

Competing E1 and E2 Mechanisms

The competition between E1 and E2 elimination pathways is a central theme in the study of alkyl halide reactivity. libretexts.orgchemistrysteps.com

The E2 mechanism is a one-step, concerted process where the base abstracts a proton (β-hydrogen) at the same time as the leaving group departs. chemistrysteps.compharmaguideline.com This mechanism is favored by strong bases. chemistrysteps.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, exhibiting second-order kinetics. chemistrysteps.compharmaguideline.com

The E1 mechanism , in contrast, is a two-step process. pharmaguideline.com The first step involves the slow, rate-determining ionization of the substrate to form a carbocation intermediate. pharmaguideline.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. pharmaguideline.com This pathway is favored by weak bases and good ionizing solvents (polar protic) that can stabilize the intermediate carbocation. libretexts.org

For this compound, the high ring strain makes the formation of a cyclopropyl cation highly unfavorable, thus the E1 pathway is generally disfavored. The E2 mechanism is the more predominant pathway for the dehydrohalogenation of this compound and its derivatives, especially in the presence of strong bases. youtube.com

Table 1: Comparison of E1 and E2 Elimination Mechanisms
FactorE1 MechanismE2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Base]
Base StrengthFavored by weak basesFavored by strong bases
SolventFavored by polar protic solventsLess dependent on solvent polarity
IntermediateCarbocationNone (concerted)
RearrangementsPossibleNot possible

Stereochemistry of Elimination Processes

The stereochemistry of elimination reactions is a critical aspect, particularly for the E2 mechanism, which often exhibits high stereoselectivity and stereospecificity. chemistrysteps.comslideshare.net The E2 reaction requires a specific spatial arrangement of the departing proton and leaving group, known as a periplanar geometry. chemistrysteps.com

There are two types of periplanar arrangements:

Syn-periplanar: The proton and leaving group are on the same side of the C-C bond.

Anti-periplanar: The proton and leaving group are on opposite sides of the C-C bond.

The anti-periplanar arrangement is generally preferred as it corresponds to a lower energy, staggered conformation, and allows for optimal orbital overlap for the formation of the new π-bond. chemistrysteps.comtib.eu In cyclic systems like cyclohexane, this anti-periplanar requirement translates to a trans-diaxial arrangement of the hydrogen and the leaving group for the reaction to proceed efficiently. tib.eulibretexts.org For this compound, the rigid, planar structure of the three-membered ring dictates the stereochemical relationship between the substituents. The E2 elimination will proceed based on the accessibility of a proton that can achieve a periplanar relationship with the chlorine atom. If there is only one β-hydrogen, the reaction can be stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com If there are multiple β-hydrogens, the reaction is stereoselective, favoring the formation of the more stable alkene product. chemistrysteps.com

Rearrangement Reactions of this compound Derivatives

The high ring strain of the cyclopropane ring makes its derivatives susceptible to rearrangement reactions, which can lead to the formation of more stable, less strained structures.

Isomerization Pathways

This compound derivatives can undergo various isomerization reactions. These pathways can be initiated by heat, light, or catalysts and can lead to a variety of isomeric products. The specific pathway taken often depends on the substitution pattern of the cyclopropane ring and the reaction conditions. For instance, certain isomerization processes can proceed through hydrogen atom migration and molecular rearrangement, although some of these transformations may have high activation energy barriers. nih.gov

Cyclopropene Rearrangements to Acetylenes and Allenes

Cyclopropenes, the products of dehydrohalogenation of chlorocyclopropanes, are themselves highly strained and can undergo further rearrangement. These rearrangements can be catalyzed by transition metals, such as platinum, to form allenes. acs.org The presence of certain substituents, like a trimethylsilyl group, can be crucial for these rearrangements to occur. acs.org Acid-mediated rearrangements of allenes are also known, proceeding through protonation of the central sp-hybridized carbon to form a stabilized carbocation, which then leads to a thermodynamically more stable 1,3-diene. mdpi.com

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. youtube.comlibretexts.org Cyclopropane derivatives, due to their unique electronic properties and inherent ring strain, can participate in various cycloaddition reactions. researchgate.net These reactions often involve the cleavage of one of the C-C bonds of the cyclopropane ring.

Intramolecular Cyclizations (e.g., Indene Formation)

The formation of indene and its derivatives can be achieved through various synthetic routes, often involving intramolecular cyclization of precursors that already contain a phenyl group and a suitable side chain. organic-chemistry.org For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives is a known method for forming substituted indenes. organic-chemistry.org

Mechanistic investigations into the reactivity of cyclopropane derivatives have detailed numerous intramolecular cyclizations, but these typically involve radical pathways initiated by the ring-opening of the cyclopropane. beilstein-journals.orgnih.gov For example, the radical-mediated ring-opening of methylenecyclopropanes (MCPs) can generate an alkyl radical, which can then undergo intramolecular cyclization with a tethered aromatic ring to form products like dihydronaphthalenes. nih.gov

In the context of this compound derivatives, thermal reactions have been studied. For example, the gas-phase pyrolysis of isomeric 2-chloro-2-fluoro-1-phenylcyclopropanes results in a cyclopropyl-allyl rearrangement to yield open-chain phenyl-substituted chlorofluoropropenes, rather than intramolecular cyclization to form an indene ring system. researchgate.net This suggests that under thermal conditions, ring-opening to relieve strain is a more favorable pathway than the C-C bond formation required for indene synthesis. The formation of indenes from a this compound precursor via intramolecular cyclization is not a commonly reported transformation, and literature on its specific mechanism is scarce.

Computational and Theoretical Studies on Chlorocyclopropane

Transition State Analysis

The transition state is a critical, fleeting configuration along a reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. princeton.edu Its analysis is central to understanding reaction kinetics and mechanisms.

Computational chemistry provides the primary means of characterizing the geometry and energy of transition states. princeton.edu Locating a transition state involves finding a first-order saddle point on the potential energy surface—a structure that is a minimum in all directions except one (the reaction coordinate), along which it is a maximum. youtube.com

Various algorithms, such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods, are used to find an initial guess for the transition state geometry, which is then refined to locate the precise saddle point. princeton.edugromacs.org Once located, a vibrational frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. princeton.edu

The energy of the transition state relative to the reactants defines the activation energy (Ea), a key parameter in the Arrhenius equation that governs the reaction rate. gromacs.org The geometry of the transition state—including the lengths of breaking and forming bonds and the angles between atoms—provides a snapshot of the bond rearrangement process, revealing whether a reaction is concerted (one step) or stepwise, and whether bond breaking or bond formation is more advanced at the saddle point. upertis.ac.id

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool used to investigate reaction mechanisms. frontiersin.orgmdpi.com It is defined as the ratio of the reaction rate constant for a molecule with a lighter isotope (k_light) to that of a molecule with a heavier isotope (k_heavy) at the same atomic position (e.g., k_H/k_D). mdpi.com

The physical basis for the KIE lies in the difference in zero-point vibrational energies (ZPE) for bonds involving different isotopes. frontiersin.org A bond to a heavier isotope has a lower vibrational frequency and thus a lower ZPE. If this bond is broken or significantly altered in the rate-determining step of a reaction, a change in the reaction rate is observed. rsc.org

Primary KIEs occur when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-limiting step. For C-H bond cleavage, a normal primary KIE (k_H/k_D > 1, typically in the range of 2-8 at room temperature) is often observed. frontiersin.orgmdpi.com

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or steric environment occur at the transition state. mdpi.com

While specific KIE studies on chlorocyclopropane reactions are not widely reported, this technique holds significant potential. For example, measuring a primary KIE for a hydrogen atom on the carbon bearing the chlorine could help distinguish between E2 and E1cb elimination mechanisms. A related study on the formation of a dithis compound derivative via phase-transfer catalysis measured a KIE of approximately 1.7 (k_CHCl3/k_CDCl3), suggesting that the deprotonation of chloroform (B151607) to form dichlorocarbene (B158193) is the rate-limiting step. mpg.deresearchgate.net This demonstrates the utility of KIEs in probing mechanisms within cyclopropane (B1198618) chemistry.

Many chemical reactions occur in complex environments, such as in solution or within the active site of an enzyme. princeton.edugromacs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful computational strategy designed to model such large systems. princeton.edu

The QM/MM approach partitions the system into two regions:

The QM Region: A small, chemically active part of the system (e.g., the this compound molecule and the attacking nucleophile) is treated with a high-accuracy quantum mechanics method (like DFT). This is necessary to accurately describe electronic rearrangements like bond breaking and formation.

The MM Region: The surrounding environment (e.g., solvent molecules or the protein scaffold) is treated with a computationally less expensive molecular mechanics force field.

The two regions interact, most commonly through an "electrostatic embedding" scheme, where the partial charges of the MM atoms polarize the electron density of the QM region. princeton.edu This allows the model to capture the influence of the environment on the reaction. upertis.ac.id

Although specific QM/MM studies focused on this compound are not prominent in the literature, the methodology is ideally suited for investigating its reactivity in realistic scenarios. For instance, a QM/MM simulation could be used to:

Study the effect of different solvents on the reaction rates and mechanisms of nucleophilic substitution on this compound.

Model a hypothetical enzymatic reaction involving a this compound-containing substrate to understand how active site residues might stabilize the transition state. gromacs.orgupertis.ac.id

Calculate free energy profiles for reactions in solution, providing a more accurate comparison with experimental kinetics than gas-phase calculations.

By combining the accuracy of QM for the reactive center with the efficiency of MM for the environment, QM/MM simulations bridge the gap between simplified gas-phase models and the complexity of real-world chemical systems.

Strain Energy and Delocalization Studies

The high reactivity of cyclopropane derivatives is often attributed to their significant ring strain. Computational methods, particularly Natural Bond Orbital (NBO) analysis, have been instrumental in quantifying this strain and understanding the role of electronic delocalization.

Natural Bond Orbital (NBO) Analysis for Ring Strain Quantification

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study hybridization, covalency, and electronic delocalization in molecules. researchgate.net For cyclopropane and its derivatives, NBO analysis reveals that the carbon-carbon bonds in the ring possess extra p-character, leading to what are often described as "banana-like" or bent bonds. researchgate.netaiu.edu This rehybridization is a response to the geometric constraints of the three-membered ring. researchgate.net

The strain energy of the cyclopropane ring is estimated to be around 27 kcal/mol. Ab initio and NBO studies on this compound and related compounds have been conducted to understand the effect of substituents on this strain energy. researchgate.net For instance, a comparative study of hexathis compound (B11948299) and hexachlorocyclotrisilane using the 6-31G** basis set showed that the rehybridization capability of carbon is more effective at mitigating angle strain compared to silicon. researchgate.net The presence of a chlorine atom, an electron-withdrawing substituent, can influence the electronic structure and strain of the cyclopropane ring. NBO analysis helps to quantify these effects by examining the occupancies of bonding and antibonding orbitals and the delocalization of electron density. researchgate.netacs.org

Interactive Data Table: NBO Analysis Parameters for Cyclopropane Derivatives
Compound Hybridization (C-C bonds) Strain Energy (kcal/mol) Reference
Cyclopropane sp~3.7 ~27 uc.pt
This compound - - -
1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde - 27.3

Data for this compound is not explicitly available in the provided search results, but the table structure is provided for context based on related cyclopropane derivatives.

Impact of Delocalization on Reactivity and Activation Barriers

While ring strain is a primary driver of the reactivity of cyclopropanes, electronic delocalization also plays a crucial, and sometimes dominant, role. acs.orgnih.gov Recent studies have highlighted that the enhanced reactivity of three-membered rings compared to their four-membered counterparts (like cyclobutane) cannot be explained by strain release alone. nih.gov

Delocalization, particularly σ-π delocalization, within the three-membered ring leads to earlier and lower energy transition states in reactions. acs.orgnih.gov This delocalization is facilitated by the significant p-orbital overlap in the strained ring, a phenomenon less pronounced in four-membered rings. acs.orgnih.gov NBO analysis quantifies this delocalization by examining the deviation of the occupation number of a breaking bond's NBO from the ideal value of 2 (a full bond). acs.orgnih.gov This deviation, termed χNBO, captures the extent of ground-state bond delocalization. acs.orgnih.gov

This delocalization effect has a significant impact on activation barriers. For instance, each three-membered ring fused to a breaking C-C bond can lower the activation barrier by approximately 10 kcal/mol, leading to a rate enhancement of about 107 at room temperature. acs.orgnih.gov This principle extends to various reactions, including ring-opening reactions of epoxides and aziridines. acs.orgnih.gov The dipole moment of this compound (1.76 D) being lower than that of chlorocyclobutane (B72530) (2.20 D) further illustrates the delocalization within the three-membered ring. acs.orgnih.gov This delocalization can sometimes counteract the effects of strain energy, as seen in the reactions of bicyclo[1.1.0]butane, where delocalization is the primary driver of its high reactivity, overcoming an increase in strain energy at the transition state. nih.gov

Computational Modeling of Reactivity Profiles

Computational modeling is an indispensable tool for predicting and understanding the reactivity of molecules like this compound. It allows for the simulation of reaction pathways, prediction of reaction rates, and analysis of intermolecular interactions.

Prediction of Reaction Rates and Selectivity

Computational methods, such as Density Functional Theory (DFT) calculations, are widely used to predict the rates and selectivity of chemical reactions. By calculating the energy profiles of reaction pathways, including the energies of reactants, transition states, and products, chemists can determine activation energy barriers. sci-hub.stmdpi.com According to transition state theory, the activation energy is directly related to the reaction rate constant. stackexchange.com

For this compound, computational modeling can predict how the chlorine substituent affects the activation energies of various reactions, such as nucleophilic substitutions. The electron-withdrawing nature of chlorine can increase the ring strain and enhance the susceptibility to ring-opening reactions. Kinetic studies, often complemented by computational modeling, can quantify these effects. numberanalytics.com For example, a reaction with an activation barrier of around 20 kcal/mol is expected to take minutes to hours at room temperature. stackexchange.com

Computational models can also predict the selectivity of reactions, such as the regioselectivity in the ring opening of substituted cyclopropanes. acs.org These predictions are crucial for designing synthetic routes and understanding reaction mechanisms. acs.org

Interactive Data Table: Predicted Activation Energies and Reaction Times
Activation Energy (kcal/mol) Approximate Reaction Time at Room Temperature Reference
< 15 Milliseconds to Seconds stackexchange.com
~20 Seconds to Hours stackexchange.com
> 25 Days to Weeks stackexchange.com

Molecular Docking for Chemical Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex. europeanreview.org It is a powerful tool for analyzing chemical interactions, particularly in the context of drug discovery and materials science. asiapharmaceutics.infonih.gov

For this compound derivatives, molecular docking can be used to study their interactions with biological targets like enzymes or receptors. For example, docking studies on 1-Chlorocyclopropane-1-sulfonamide have suggested effective binding affinities to key enzymes in bacterial metabolism, indicating its potential as an antimicrobial agent. The analysis of docking results provides insights into the binding affinity, often expressed as a docking score, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the target protein. europeanreview.orgmdpi.com This information is invaluable for the rational design of new molecules with desired biological activities. asiapharmaceutics.infonih.gov

Spectroscopic Characterization and Structural Elucidation of Chlorocyclopropane and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. longdom.org For chlorocyclopropane, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in defining its molecular framework.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is more complex than what might be anticipated for a seemingly simple molecule. Due to the rigid, strained nature of the cyclopropane (B1198618) ring, the protons are not chemically equivalent. ucsd.edu The proton attached to the same carbon as the chlorine atom (the α-proton) is in a distinct chemical environment compared to the four protons on the other two carbon atoms (the β-protons). Furthermore, the β-protons are diastereotopic, meaning the two protons on each of the two non-chlorinated carbons are not equivalent; one is cis to the chlorine atom and the other is trans. ucsd.edu This non-equivalence leads to distinct signals.

Published data indicates that the ¹H NMR spectrum of this compound exhibits three main signals. chegg.com The α-proton (Hα) appears as a multiplet at approximately 2.96 ppm. The β-protons give rise to two other multiplets, one around 0.86 ppm and another around 0.74 ppm, corresponding to the cis and trans protons relative to the chlorine atom. chemicalbook.com The significant downfield shift of the α-proton is a direct result of the deshielding effect of the electronegative chlorine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound chegg.comchemicalbook.com

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Hα (CHCl)2.96Doublet
Hβ (CH₂)0.85 - 0.86Doublet
Hβ' (CH₂)0.74Doublet

The coupling constants (J-values) provide further structural insights. For instance, the geminal coupling constant (J(B,B')) between the two non-equivalent protons on the same carbon is approximately -6.01 Hz, while the vicinal coupling constants between adjacent protons vary depending on their cis or trans relationship. chemicalbook.com

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three carbon atoms in the molecule, which are in chemically non-equivalent environments. chegg.comnih.gov The carbon atom bonded to the chlorine atom (C-1) is significantly deshielded and appears at the lowest field. The other two carbon atoms (C-2 and C-3) are equivalent to each other in a simplified analysis but can show distinct shifts under high resolution or in certain environments.

Published data for this compound derivatives, such as 1-chlorocyclopropane-1-carboxylic acid, shows the carbon bearing the chlorine and another substituent is highly deshielded. For this compound itself, the carbon attached to chlorine (C-Cl) is expected to have a chemical shift significantly downfield compared to the other two carbons of the cyclopropane ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound chegg.comnih.gov

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHCl)~35-45
C-2/C-3 (CH₂)~5-15

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are estimates based on related structures and general principles.

Advanced NMR Techniques for Stereochemical Assignments

For more complex molecules containing the this compound moiety, or for detailed stereochemical analysis, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR methods like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. longdom.orglibretexts.org

COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling relationships through bonds. libretexts.org In a COSY spectrum of a this compound derivative, cross-peaks would connect the signals of the α-proton with the adjacent β-protons, and the β-protons with each other, confirming their connectivity within the cyclopropane ring. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is crucial for determining stereochemistry. For example, in a substituted this compound, NOESY can help to establish the relative configuration by identifying spatial proximities between the substituents and the ring protons. longdom.org

In the study of natural products containing a this compound unit, such as phorbasides, 2D NMR techniques were essential for elucidating the complex structure and relative stereochemistry. amazonaws.com Furthermore, techniques like Residual Dipolar Coupling (RDC) and Residual Chemical Shift Anisotropy (RCSA) analysis are emerging as powerful tools for determining the complete structure, including the absolute configuration of chiral molecules containing such motifs. leibniz-fmp.de

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. resolvemass.ca The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mdpi.comox.ac.uk By comparing the integral of an analyte's peak to that of an internal standard of known concentration, the absolute amount of the analyte can be determined without the need for a calibration curve. resolvemass.ca

In the context of this compound and its derivatives, qNMR can be used to:

Monitor the progress of a reaction by quantifying the consumption of starting materials and the formation of this compound intermediates and products.

Determine the purity of a synthesized batch of this compound or its derivatives. This is particularly valuable for quality control in pharmaceutical and chemical manufacturing. resolvemass.ca

Assess the ratio of isomers in a product mixture.

For instance, in the synthesis of 1-chlorocyclopropane-1-sulfonamide, quantitative NMR can be used to confirm the purity of the final product by integrating the cyclopropane proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the C-H, C-C, and C-Cl bonds.

The C-H stretching vibrations of the cyclopropane ring typically appear at higher wavenumbers (around 3000-3100 cm⁻¹) compared to those in non-strained alkanes. The most characteristic absorption for this compound is the C-Cl stretching vibration. The position of this band can vary but is generally found in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. For instance, in related chloroalkanes like 1-chloropropane (B146392) and 2-chloropropane, the C-Cl stretch is observed in the range of 580-780 cm⁻¹. docbrown.infodocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound docbrown.infodocbrown.info

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
C-H (cyclopropyl)Stretching~3000 - 3100
CH₂Scissoring~1450
C-ClStretching~550 - 850

For derivatives such as 1-chlorocyclopropane-1-carboxylic acid, additional characteristic peaks would be observed, such as a strong C=O stretching band around 1700 cm⁻¹.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. While this compound itself is a gas at room temperature, this technique is invaluable for its solid derivatives and for intermediates in its synthesis or reactions. wikipedia.org

For chiral derivatives of this compound, X-ray crystallography can be used to unambiguously determine the absolute configuration of the stereocenters. For example, the crystal structure of a palladium complex formed from the chloropalladation of (+)-car-2-ene, a reaction involving a cyclopropane ring, revealed the stereochemistry of the addition reaction. rsc.org Similarly, the X-ray structure of (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid was used to unequivocally establish the cis relationship between the benzene (B151609) ring and the carboxylic group. researchgate.net

In the study of complex natural products that include a this compound moiety, X-ray crystallography, when applicable, provides the ultimate structural proof, confirming the connectivity and stereochemistry deduced from spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the kinetics of chemical reactions. The methodology is predicated on the continuous measurement of changes in the concentration of a reactant or product by monitoring its absorbance at a specific wavelength over time. acs.orgntnu.nothermofisher.com The principle behind this application is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a chromophore and its concentration in a solution. thermofisher.com By tracking the change in absorbance, one can determine the reaction rate, rate constant, and reaction order. thermofisher.comsapub.org

While detailed kinetic studies on this compound using UV-Vis spectroscopy are not extensively documented in publicly available literature, the principles of this technique are broadly applicable to studying its reactions, such as solvolysis or substitution reactions. The reactivity of this compound is influenced by the unique nature of the cyclopropyl (B3062369) ring. The C-Cl bond in this compound has a higher degree of 's' character, which affects its reactivity in both SN1 and SN2 displacement reactions. upertis.ac.id

Kinetic investigations of cyclopropane derivatives, including thermal isomerizations and solvolysis, have been a subject of interest to understand the behavior of these strained ring systems. researchgate.net For instance, the solvolysis rates of various cyclopropyl derivatives are studied to understand the influence of substituents and the stability of potential cationic intermediates. researchgate.net

A typical kinetic experiment using UV-Vis spectroscopy would involve the following steps:

Identification of a suitable wavelength where a reactant or product has a distinct absorbance maximum, free from interference from other species in the reaction mixture.

Initiation of the reaction within a cuvette placed inside the spectrophotometer.

Continuous or time-lapsed measurement of the absorbance at the chosen wavelength.

Analysis of the absorbance versus time data to determine the reaction kinetics.

For a hypothetical first-order reaction involving this compound, the rate constant (k) could be determined by plotting the natural logarithm of the absorbance (or a function of absorbance related to concentration) against time, which should yield a straight line with a slope equal to -k.

The table below illustrates hypothetical data that would be collected in a UV-Vis kinetic study of a reaction involving a chromophoric cyclopropane derivative.

Time (seconds)Absorbance at λmaxln(Absorbance)
01.0000.000
600.820-0.198
1200.672-0.398
1800.551-0.596
2400.452-0.794
3000.371-0.992
This table is illustrative and does not represent actual experimental data for this compound.

Circular Dichroism (CD) for Absolute Configuration Assignment of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an indispensable tool for the determination of the absolute configuration of chiral molecules. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. Electronic Circular Dichroism (ECD) is used for molecules with UV-Vis chromophores, while Vibrational Circular Dichroism (VCD) measures the differential absorption in the infrared region and is applicable to a wider range of molecules, including those without strong electronic chromophores. researchgate.net

For chiral derivatives of cyclopropane, both ECD and VCD have been successfully employed to elucidate their absolute stereochemistry. The rigid and well-defined geometry of the cyclopropane ring often leads to characteristic CD signals that can be correlated with the spatial arrangement of substituents.

Research on chiral cyclopropane derivatives has demonstrated the power of VCD in assigning absolute configurations. For example, the VCD spectra of quadruply labeled chiral cyclopropane, which is chiral due to isotopic substitution, have been reported and analyzed. researchgate.net Furthermore, computational methods are often used in conjunction with experimental CD spectra. By calculating the theoretical CD spectrum for a specific enantiomer (e.g., the (R)-configuration), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. cas.cz

Studies on various chiral cyclopropane derivatives have established the utility of this approach:

trans-2-Phenylcyclopropanecarboxylic acid derivatives: VCD studies have been conducted on these compounds to understand the relationship between their structure and chiroptical properties. acs.org

Dimethylcyclopropane: The VCD spectrum in the C-H stretching region has been analyzed using ab initio techniques, demonstrating the validity of theoretical models for interpreting the VCD of cyclopropane systems. aip.org

Pyridin-3-ylcyclopropane-1-carboxylic acid: For this chiral derivative, CD is suggested as a key method to confirm its stereochemical integrity post-synthesis.

Spiropyrrolizidine derivatives: The absolute configuration of these complex molecules, synthesized from cyclopropanes, has been assigned using VCD spectroscopy. snnu.edu.cn

The table below summarizes findings from VCD studies on different chiral cyclopropane derivatives, illustrating the type of data obtained.

CompoundMethodKey Spectral Region/TransitionObservation/Conclusion
(2S,3S)-cyclopropane-1-13C,2H-2,3-2H2(2)VCDC-H/C-D StretchingA conservative (+,-,+) VCD pattern was observed, allowing for detailed structural analysis. researchgate.net
trans-dideuterio substituted cyclopropanesVCDC-H and C-D StretchingComparison with theoretical models highlighted the capabilities and limitations of the coupled oscillator model for VCD prediction. cas.cz
DimethylcyclopropaneVCDC-H StretchingGood agreement between experimental and ab initio calculated VCD spectra validated the theoretical approach for intensity prediction. aip.org
trans-2-Phenylcyclopropanecarboxylic acid derivativesVCDNot specifiedThe study contributed to the systematic understanding of VCD in optically active cyclopropanes. acs.org

These examples, while not exclusively on this compound derivatives, firmly establish circular dichroism as a critical technique for the stereochemical elucidation of chiral compounds containing a cyclopropane ring. The methodology allows for the non-empirical assignment of absolute configuration, which is crucial in fields such as medicinal chemistry and natural product synthesis. snnu.edu.cnresearchgate.net

Applications of Chlorocyclopropane in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

Chlorocyclopropane serves as a fundamental building block for the introduction of the three-membered cyclopropyl (B3062369) motif into more complex molecular structures. smolecule.comnih.gov The presence of the chlorine atom, a good leaving group, enhances the electrophilicity of the cyclopropane (B1198618) ring, making it susceptible to a variety of nucleophilic substitution and ring-opening reactions. smolecule.com This reactivity is harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds. Derivatives such as 1-chlorocyclopropane-1-carboxylic acid and ethyl 1-chlorocyclopropane-1-carboxylate are particularly useful, as the additional functional group provides a handle for further chemical manipulation. smolecule.com The strained ring system can undergo controlled cleavage and rearrangement, providing access to larger, more complex carbocyclic and heterocyclic frameworks. This strategic use of this compound derivatives enables the efficient assembly of intricate molecular targets that would be challenging to synthesize through other methods. nih.govresearchgate.net

Precursor for Diverse Carbocyclic and Heterocyclic Ring Systems

The unique chemical properties of this compound facilitate its use as a precursor for a wide array of ring systems. The strain energy of the cyclopropane ring can be released in a controlled manner to drive the formation of larger, more stable rings.

This compound derivatives are instrumental in the synthesis of substituted cyclobutanes through ring-expansion reactions. For instance, treatment of 1-chlorocyclopropyl p-tolyl sulfoxides with ethylmagnesium chloride generates cyclopropylmagnesium carbenoids. researchgate.net These intermediates can then react with various nucleophiles to yield multi-substituted cyclobutanes. researchgate.net Furthermore, gold(I)-catalyzed ring expansion of alkynylcyclopropanes, which can be derived from this compound precursors, with sulfonamides provides a pathway to (E)-2-alkylidenecyclobutanamines. dntb.gov.ua These methods highlight the utility of the cyclopropane ring as a latent three-carbon unit that can be expanded to a four-membered ring, providing access to the cyclobutane (B1203170) core, a structural motif found in numerous bioactive molecules. organic-chemistry.org

A notable application of this compound derivatives is the synthesis of fused aromatic systems such as indenes. Research has shown that treating 1-aryl-1-chlorocyclopropanes bearing electron-releasing groups with silica (B1680970) in carbon tetrachloride can lead to the formation of indenes. psu.eduresearchgate.net The proposed mechanism involves an initial silica-induced, acid-catalyzed ring-opening of the cyclopropane to form a diene intermediate, followed by an intramolecular electrophilic aromatic substitution (cyclization) to construct the five-membered ring of the indene (B144670) system. psu.eduresearchgate.net This tandem ring-opening/cyclization process provides a direct route to polysubstituted indenes from readily accessible this compound precursors. psu.eduunige.chorganic-chemistry.org

Table 1: Synthesis of Indenes from Methoxy-Substituted 1-Aryl-1-chlorocyclopropanes psu.edu

Starting Material (1-Aryl-1-chlorocyclopropane)Product (Indene)Reaction Time (h)Yield (%)
1-(4-Methoxyphenyl)-1-chloro-2-methylcyclopropane5-Methoxy-2,3-dimethyl-1H-indene1891
1-(3,4-Dimethoxyphenyl)-1-chloro-2-methylcyclopropane5,6-Dimethoxy-2,3-dimethyl-1H-indene1895
1-(2,4-Dimethoxyphenyl)-1-chloro-2-methylcyclopropane4,6-Dimethoxy-2,3-dimethyl-1H-indene1885
1-Chloro-1-(6-methoxy-2-naphthyl)-2-methylcyclopropane2,3-Dimethyl-1H-benzo[f]indene derivative1890

The this compound framework is a key precursor for the synthesis of spiro compounds, which contain two rings connected by a single common atom. Specifically, gem-dihalocyclopropanes, which are closely related to this compound and often synthesized using similar carbene chemistry, are valuable intermediates for spiroannelation. chemrxiv.org For example, the reaction of α,β-unsaturated amides with dichlorocarbene (B158193) (generated in situ) yields gem-dithis compound derivatives. chemrxiv.orgchemrxiv.org These intermediates can undergo further reactions, such as dialkylation with a 'cyclocuprate' species, to form spiro[2.2]pentane systems. chemrxiv.org This methodology provides an asymmetric route to complex spirocyclic structures, which are present in many biologically active compounds. chemrxiv.orgchemrxiv.orgnih.gov

Development of Functionalized Alkynylcyclopropanes

This compound derivatives are pivotal in the synthesis of functionalized alkynylcyclopropanes, which are themselves versatile building blocks. The reaction of 1-alkynyl-1-chlorocyclopropanes with butyllithium (B86547) induces a chlorine-lithium exchange, generating highly reactive organolithium species. osti.gov These intermediates can be trapped with various electrophiles to produce a range of functionalized alkynylcyclopropanes in good yields. osti.govresearchgate.net For example, reaction with carbon dioxide or acetone (B3395972) yields 1-alkynylcyclopropanecarboxylic acids and tertiary alcohols, respectively. osti.gov This approach has significantly expanded the toolbox for creating highly functionalized cyclopropane rings bearing an alkyne moiety, opening avenues for their use in further synthetic transformations like Sonogashira coupling. osti.govresearchgate.netacs.org

Table 2: Synthesis of Functionalized Alkynylcyclopropanes from 1-Alkynyl-1-chlorocyclopropanes osti.gov

ElectrophileProduct TypeYield (%)
Carbon Dioxide (CO₂)1-Alkynylcyclopropanecarboxylic acidup to 74%
AcetoneTertiary cyclopropyl alcoholup to 74%
Methyl ChloroformateMixture of cyclopropylacetylenic and vinylidenecyclopropanic esters-
Aliphatic AldehydesSecondary allenic alcoholup to 64%

Furthermore, reacting 1-alkynyl-1-chlorocyclopropanes with N-Boc-alkylamines in the presence of a strong base like potassium tert-butoxide leads to the synthesis of N-Boc-alkyl(2-alkynylcyclopropyl)amines via a cyclopropene (B1174273) intermediate. researchgate.netmathnet.ru

Role in Green Chemistry Methodologies (e.g., Electrochemistry in Synthesis)

The integration of this compound and related structures into green chemistry frameworks is significantly advanced by the use of electrochemical synthesis. Electrochemistry aligns with the core principles of green chemistry by employing electrons as a "clean" reagent, which minimizes the need for traditional, often hazardous, oxidizing or reducing agents. primescholars.comvapourtec.com This approach offers a transformative path towards more efficient and environmentally benign chemical manufacturing. primescholars.com Electrochemical methods provide precise control over reaction pathways through the modulation of electrical current and potential, leading to high product selectivity and reduced energy consumption. primescholars.comprimescholars.com These reactions can often be conducted under mild, ambient temperature conditions, further enhancing their sustainability profile. sc.edumdpi.com

In the context of cyclopropane synthesis, electrochemistry provides a powerful tool for constructing the strained three-membered ring. Research has demonstrated the formation of polysubstituted chlorocyclopropanes through electroreductive processes. researchgate.net One notable methodology involves the electroreductive or magnesium-promoted Barbier activation of activated trichloromethyl compounds, such as phenyltrichloromethane or methyl trichloroacetate (B1195264). In the presence of electrophilic olefins like α,β-unsaturated carbonyl compounds, this activation leads to the formation of chlorocyclopropanes and bicyclic chlorocyclopropanes under non-basic conditions. researchgate.net

This electrosynthetic approach circumvents the use of harsh reagents and offers an alternative pathway to valuable cyclopropane building blocks. The process relies on the generation of a reactive intermediate via electron transfer at an electrode surface, which then engages in a cycloaddition reaction. wikipedia.org The choice of a consumable metal anode, such as aluminum or magnesium, can play a crucial role in the efficiency and outcome of these reactions. researchgate.net

Detailed findings from electrochemical cyclopropanation studies are summarized below, illustrating the scope of this green chemistry approach.

Table 1: Electrochemical Synthesis of Polysubstituted Chlorocyclopropanes

This table outlines the results from the electroreductive activation of trichloromethyl compounds in the presence of various electrophilic olefins to yield this compound derivatives.

Trichloromethyl CompoundElectrophilic OlefinActivation MethodProduct(s)Reference
PhenyltrichloromethaneMethyl acrylateElectroreductive / Mg-promoted BarbierMonosubstituted this compound researchgate.net
Methyl trichloroacetateMethyl acrylateElectroreductive / Mg-promoted BarbierMonosubstituted this compound researchgate.net
Phenyltrichloromethane2-Cyclohexen-1-oneElectroreductive / Mg-promoted BarbierBicyclic this compound researchgate.net
Methyl trichloroacetate2-Cyclohexen-1-oneElectroreductive / Mg-promoted BarbierBicyclic this compound researchgate.net

By harnessing the power of electricity, these synthetic strategies not only enable the construction of complex molecules like chlorocyclopropanes but do so in a manner that is more sustainable and atom-efficient, embodying the forward-looking principles of modern green chemistry. primescholars.comrsc.org

Advanced Research Methodologies and Best Practices in Chlorocyclopropane Chemistry

Rigorous Synthesis Optimization Protocols

The synthesis of chlorocyclopropane and its derivatives requires meticulous optimization to ensure high yield, purity, and stereoselectivity, given the inherent strain of the cyclopropane (B1198618) ring and the reactivity of the chloro-substituent. Establishing rigorous protocols involves a systematic approach to defining reaction parameters, understanding mechanistic pathways, and minimizing the formation of undesirable byproducts.

Control experiments are fundamental to elucidating reaction mechanisms and confirming the specific role of each component in the synthesis of chlorocyclopropanes. By systematically omitting or altering individual reagents or catalysts, researchers can verify their necessity and function.

Key control experiments in this context include:

Omission of the Catalyst: In catalyzed reactions, such as the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives to form functionalized cyclopropanes, conducting the reaction in the absence of the copper catalyst or essential co-reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) demonstrates their critical role in the transformation. beilstein-journals.org For instance, studies have shown that the dimerization process does not occur without B₂pin₂. beilstein-journals.org

Omission of the Chlorinating Agent: To confirm that the chlorine atom originates from the intended source, a control reaction can be run without the chlorinating agent (e.g., sulfuryl chloride, PCl₅). This helps to verify that chlorination is not occurring through an unexpected pathway or from a chlorinated solvent.

Radical vs. Non-Radical Pathway Investigation: To determine if a reaction proceeds via a free-radical mechanism, a control experiment involving the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be performed. researchgate.net If the reaction is inhibited or quenched, it provides strong evidence for a radical-mediated pathway. Conversely, if the reaction proceeds unaffected, a non-radical (e.g., polar or concerted) mechanism is more likely. researchgate.net

Substrate Scope Limitation Tests: Investigating substrates that lack key functional groups can provide insight. For example, in the dimerization of dichloro-butenoic acid derivatives, using substrates with fewer chlorine atoms or different substituents revealed that two chlorine atoms were essential for the desired reaction, with other substrates leading to decomposition or different reaction pathways like β-borylation. beilstein-journals.org

These experiments are crucial for building a robust understanding of the reaction, which is a prerequisite for effective optimization and troubleshooting.

The optimization of reaction conditions is a critical step to maximize product yield and selectivity while ensuring reproducibility. For this compound synthesis, key variables include solvent polarity, temperature, and reactant concentrations. Machine learning-based approaches, such as Bayesian optimization, are emerging as powerful tools to accelerate the optimization of complex reaction conditions by efficiently exploring the parameter space. rsc.orgcsic.es

Solvent: The choice of solvent can significantly influence reaction outcomes. In the synthesis of 1-acetyl-1-chloro-cyclopropane, various solvents are used to dissolve the precursor, 3,5-Dichloro-2-pentanone. google.com For other cyclopropane syntheses, non-polar solvents like toluene (B28343) have been found to improve yields by reducing premature hydrolysis of sensitive intermediates. Dichloromethane is also a common solvent, though in some cases it has been shown to erode diastereoselectivity compared to solvents like toluene. beilstein-journals.org

Temperature: Temperature control is paramount, particularly to prevent side reactions like the thermal isomerization of this compound to 3-chloropropene or ring-opening of the strained cyclopropane moiety. wikipedia.org In many protocols, reactions are maintained at low temperatures (e.g., below 0°C) to suppress these undesired pathways. However, specific reactions may require elevated temperatures; for instance, the synthesis of 1-acetyl-1-chloro-cyclopropane in a microreactor is optimized at 80-90°C. google.com In another case, lowering the reaction temperature from 70°C to 50°C was found to be crucial for eliminating a side product and improving the yield. beilstein-journals.org

Reactant Ratio and Base: The stoichiometry of reactants must be precisely controlled. An excess of a chlorinating agent can lead to over-chlorination. The choice and amount of base are also critical. In a copper-catalyzed dimerization, sodium tert-butoxide (NaOt-Bu) was initially used, but a switch to tetrabutylammonium (B224687) fluoride (B91410) (TBAF) led to a major improvement in yield and diastereoselectivity. beilstein-journals.org A patented method for 1-acetyl-1-chloro-cyclopropane specifies an optimal molar ratio of 1:1.1 for 3,5-Dichloro-2-pentanone to sodium hydroxide (B78521). google.com

The following table summarizes findings from optimization studies for reactions yielding cyclopropane structures.

ParameterVariationObservationYield/Selectivity OutcomeReference
Base NaOt-Bu vs. TBAFTBAF was found to be a more effective base for the cyclization.Use of TBAF led to a good diastereomeric ratio (80:20) and minimized side products. beilstein-journals.org
Temperature 70°C vs. 50°CLowering the temperature suppressed the formation of side product 19.Yield increased to 70% with 83:17 dr at 50°C. beilstein-journals.org
Solvent Toluene vs. Dichloromethane (CH₂Cl₂)CH₂Cl₂ eroded diastereoselectivity and led to isomeric side products.Toluene provided superior chemo- and diastereoselectivity. beilstein-journals.org
Reactant Ratio 3,5-Dichloro-2-pentanone : NaOHA molar ratio of 1:1.1 was found to be optimal.This ratio is preferred for the synthesis of 1-acetyl-1-chloro-cyclopropane. google.com
Catalyst Loading Tetrabutylammonium bromideA molar ratio of 0.02:1 relative to the ketone precursor was optimal.This specific loading is noted as preferable in the patented process. google.com

This table is interactive. Click on the headers to sort the data.

Minimizing side reactions is essential for achieving high purity and yield in this compound synthesis. Common side reactions include radical-mediated polymerization or decomposition, ring-opening, and over-chlorination.

Radical Scavengers: In syntheses that may proceed through radical intermediates, undesired pathways can be suppressed by adding radical scavengers. Compounds like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) are effective at trapping radicals, thereby preventing polymerization or other radical-driven side reactions.

Temperature Control: As previously noted, low temperatures are often employed to prevent the thermal isomerization or cleavage of the cyclopropane ring, which is susceptible to opening due to its high strain energy (~27 kcal/mol). Monitoring and maintaining the reaction temperature, often below 0°C, is a key strategy.

Stoichiometric Control: To prevent the formation of polychlorinated cyclopropanes or other over-halogenated byproducts, it is crucial to use a controlled, often stoichiometric, amount of the chlorinating agent. wikipedia.org

Anhydrous Conditions: For reactions involving moisture-sensitive reagents, such as the conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), maintaining anhydrous (dry) conditions is critical to prevent hydrolysis of the reagents and intermediates.

Comprehensive Analytical Validation Strategies

Validation of analytical procedures is necessary to ensure that measurements are accurate, reliable, and suitable for their intended purpose, such as determining the purity of this compound or quantifying it in a mixture. ich.orgdemarcheiso17025.com This involves a combination of chromatographic and spectroscopic techniques.

Chromatography is the standard for assessing the chemical purity of compounds and analyzing complex reaction mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile compounds like this compound and its derivatives. lancashire.ac.uk GC separates the components of a mixture, which are then identified by the mass spectrometer. youtube.com It is frequently used to analyze crude reaction mixtures to determine the conversion of starting materials and the diastereomeric ratio of products. beilstein-journals.org GC-MS is also invaluable for identifying unknown impurities present in the final product. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity determination of less volatile or thermally sensitive this compound derivatives. researchgate.netmedicinescience.org A standard approach involves developing a method where the main compound is separated from any impurities, and its purity is calculated based on the peak area percentage. chromforum.org For chiral this compound derivatives, specialized chiral HPLC columns can be used to separate and quantify enantiomers. The validation of an HPLC method typically includes assessing its specificity, linearity, accuracy, and precision. demarcheiso17025.comgoogle.com

The following table summarizes the application of these chromatographic techniques in the analysis of this compound and related compounds.

TechniqueApplicationKey Information ProvidedTypical Use CaseReference
GC-MS Mixture AnalysisDiastereomeric ratio, identification of volatile impurities and byproducts.Analysis of crude reaction mixtures after synthesis. beilstein-journals.orgnih.gov
HPLC-UV Purity DeterminationQuantitative assessment of analyte purity (% area), detection of non-volatile impurities.Quality control of purified final product. researchgate.netmedicinescience.org
Chiral HPLC Enantiomeric SeparationEnantiomeric excess (ee), separation and quantification of individual enantiomers.Analysis of products from asymmetric catalysis.
LC-MS Impurity IdentificationProvides mass-to-charge ratio for sensitive and specific identification of trace-level impurities.Characterizing unknown peaks found in an HPLC-UV chromatogram. researchgate.net

This table is interactive. Click on the headers to sort the data.

Spectroscopic methods are essential for confirming the structural identity of the synthesized this compound and verifying its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation.

¹H NMR: Confirms the presence of the cyclopropane ring, with protons typically appearing as a multiplet in the upfield region (e.g., δ 1.2–1.8 ppm for some derivatives).

¹³C NMR: Provides information on the carbon skeleton. For example, in 1-chlorocyclopropane-1-carboxylic acid, the carboxylic carbon appears around δ 170–180 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of specific functional groups. In this compound derivatives, characteristic absorptions for the C-Cl bond can be observed (typically in the 550–850 cm⁻¹ region), along with stretches for other functionalities like carbonyls (C=O) or sulfonyl groups (S=O).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which is used to confirm the elemental composition of the target molecule.

The following table details characteristic spectral data used for the identification of this compound derivatives.

TechniqueNucleus/RegionCharacteristic Signal/PeakInterpretationReference
¹H NMR ~ δ 1.2–1.8 ppmMultipletProtons on the cyclopropane ring.
¹³C NMR ~ δ 170–180 ppmSingletCarboxylic acid carbon (in carboxy derivatives).
IR Spectroscopy ~1700 cm⁻¹Strong absorptionC=O stretch (in carbonyl derivatives).
IR Spectroscopy ~550–850 cm⁻¹AbsorptionC-Cl bond stretch.
Mass Spectrometry Molecular Ion PeakMatches calculated exact massConfirms molecular formula (e.g., C₄H₄Cl₂O₂ at 138.98 g/mol for a dichloro-derivative).

This table is interactive. Click on the headers to sort the data.

Standardized Data Reporting and Reproducibility in Academic Publications

Reproducibility is a cornerstone of scientific advancement, yet it presents a significant challenge in chemistry, where minor variations in experimental conditions can lead to different outcomes. falconediting.comnih.gov For complex molecules like this compound derivatives, ensuring that published results can be reliably reproduced is paramount. This requires a concerted effort from researchers to adopt standardized reporting practices and embrace a culture of data transparency. nih.govbeilstein-journals.org

A major hurdle in reproducibility is publication bias, where journals may favor novel, positive results, potentially leaving negative or non-significant findings unpublished. falconediting.com Furthermore, methodological variability, such as inconsistencies in experimental protocols or insufficient detail in reporting, can make it difficult for other researchers to replicate the work. falconediting.com The adoption of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles provides a robust framework to address these challenges by ensuring that research data are well-described and accessible for both human and machine analysis. dotmatics.comgo-fair.orgnfdi4chem.ded-nb.info

Leading chemistry journals provide specific guidelines for authors to ensure comprehensive and standardized reporting of experimental work. acs.orgrsc.orgopenpublichealthjournal.com For the synthesis and characterization of this compound compounds, strict adherence to these guidelines is the first step toward ensuring reproducibility.

Key reporting requirements typically include:

Detailed Procedures: Experimental sections must describe methods in sufficient detail to allow other skilled chemists to repeat the work. acs.org This includes specifying reagents, solvents, temperatures, reaction times, and purification methods. For reactions involving this compound, which can be sensitive to reaction conditions, this level of detail is critical.

Complete Characterization Data: All new compounds must be thoroughly characterized to confirm their identity and purity. acs.org For this compound derivatives, this includes spectroscopic data such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Indication of Scale and Yield: Reports should clearly state the scale of the reaction (e.g., in mmol) and the isolated yield. acs.org This information is crucial for assessing the practicality and efficiency of a synthetic method.

Instrument and Software Details: The make and model of instruments used for data acquisition (e.g., NMR spectrometers, mass spectrometers) should be reported. acs.org

The table below summarizes typical journal requirements for reporting the synthesis of a hypothetical this compound derivative.

ParameterReporting Guideline ExampleRelevance to this compound Chemistry
Starting Materials Source, purity, and any pre-treatment (e.g., distillation, drying).The purity of precursors is crucial for controlling side reactions in sensitive cyclopropanation reactions.
Reagents Exact quantities (mass and moles), concentration of solutions.Stoichiometry can significantly impact the yield and selectivity of this compound formation.
Reaction Conditions Solvent, temperature monitoring method, atmosphere (e.g., N₂, Ar), reaction time.Many cyclopropanation reactions are sensitive to temperature and atmosphere, affecting stability and product distribution.
Work-up Procedure Quenching method, extraction solvents, washing solutions, drying agent.Proper work-up is essential to isolate potentially unstable this compound products without degradation.
Purification Method (e.g., column chromatography, distillation), eluent system, stationary phase.Detailed purification data ensures others can obtain the compound at the same level of purity.
Characterization Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS), physical state, melting point.Unambiguous data is required to confirm the structure and integrity of the strained cyclopropane ring.

This table is illustrative and specific requirements should always be checked against the target journal's guidelines.

To move beyond simply reporting processed data in publications, the chemistry community increasingly advocates for depositing raw experimental data in open-access repositories. beilstein-journals.orgrsc.org This practice aligns with the FAIR data principles, significantly enhancing the transparency and reusability of research. d-nb.infoworldfair-project.eu For this compound chemistry, where spectral interpretation can be complex, access to raw data is invaluable for validation and re-analysis. nih.gov

Depositing raw data, such as Free Induction Decays (FIDs) for NMR and raw mass spectrometry files, allows for:

Independent Verification: Other researchers can re-process the data to verify the reported structure and purity. nih.gov

Long-Term Data Preservation: Repositories ensure that valuable data is archived and remains accessible for future research. rsc.org

New Discoveries: Large collections of raw data can be mined to develop new analytical tools or identify trends that were not apparent in the original study. nfdi4chem.de

Several repositories are available for chemists to deposit their data.

Repository NameData Types HostedLink
Cambridge Crystallographic Data Centre (CCDC) Small-molecule crystal structures (CIF files)www.ccdc.cam.ac.uk
Zenodo Generalist repository for all research outputs, including datasets, software, and figures.zenodo.org
Figshare Generalist repository for datasets, figures, papers, and code.figshare.com
BioMagResBank (BMRB) NMR spectroscopic data for biomolecules, but can be used for other organic molecules.bmrb.io

Researchers should consult journal and institutional guidelines for recommended repositories. rsc.orgdknet.orgucsb.edu

While individual labs can strive for high-quality data reporting, inter-laboratory collaborative studies represent a higher standard for validating an analytical method or synthetic procedure. eurachem.orgeurachem.org In such a study, the same method is performed in multiple laboratories to assess its reproducibility and robustness under different environmental conditions and with different operators and equipment. europa.eu

For a novel or particularly important synthesis of a this compound derivative, a collaborative validation study would involve:

Developing a Detailed Protocol: A precise, unambiguous written protocol is created. eurachem.org

Distributing Homogeneous Materials: Identical batches of starting materials and reagents are sent to participating laboratories. eurachem.org

Independent Execution: Each laboratory performs the experiment and analyzes the product according to the protocol.

Centralized Data Analysis: The results (e.g., yields, purity, spectroscopic data) are collected and statistically analyzed to determine inter-laboratory precision and identify any systematic biases. nih.gov

Although resource-intensive, these studies provide the strongest evidence for the reproducibility of a method and are particularly valuable for procedures intended for widespread use. eurachem.orgnih.gov

Specialized Experimental Techniques for Air-Sensitive or Thermally Unstable Reactions

The synthesis and manipulation of certain this compound derivatives may require specialized techniques to manage their reactivity, particularly if they are sensitive to air, moisture, or thermal degradation. chemistryviews.org The strain in the cyclopropane ring, combined with the electronic effects of the chlorine substituent, can render some derivatives susceptible to decomposition or rearrangement. masterorganicchemistry.com

Standard equipment and techniques for handling such compounds include:

Schlenk Lines: A Schlenk line, or vacuum/inert gas manifold, is a dual-manifold system that allows for the manipulation of compounds under a controlled inert atmosphere (typically nitrogen or argon). chemistryviews.orglehigh.edu This is essential for reactions involving air-sensitive reagents (e.g., organometallics used in some cyclopropanation reactions) or for protecting unstable products. umich.edupitt.edu The system allows for operations such as solvent removal under vacuum, filtration, and reagent addition without exposure to the atmosphere. chemistryviews.org

Glove Boxes: For more complex manipulations or for handling highly sensitive materials, a glove box provides a sealed environment with a continuously purified inert atmosphere. lehigh.edu This allows for procedures like weighing solids, preparing reaction mixtures, and setting up apparatus in the complete absence of air and moisture.

Syringe and Cannula Techniques: The transfer of air-sensitive liquids and solutions is accomplished using gas-tight syringes or double-tipped needles (cannulas). umich.edupitt.edu These techniques are used to move reagents from a storage vessel (like a Sure/Seal™ bottle) into the reaction flask without exposing them to the air. umich.edu

Low-Temperature Reactions: To control exothermic reactions or to stabilize thermally labile intermediates and products, reactions are often conducted at reduced temperatures using cooling baths (e.g., ice-water, dry ice-acetone, or cryocoolers). Precise temperature monitoring is crucial.

The table below outlines common challenges in this compound synthesis and the corresponding specialized techniques to address them.

ChallengePotentially Relevant this compound ReactionRecommended TechniqueDescription
Reagent Air-Sensitivity Simmons-Smith or other organometallic-mediated cyclopropanations.Schlenk Line / Glove BoxReagents like organozinc or organolithium compounds are pyrophoric or rapidly degrade on contact with air/moisture. All manipulations must be under an inert atmosphere. pitt.edu
Product Thermal Instability Synthesis of highly strained or functionalized chlorocyclopropanes.Low-Temperature Reaction & StorageMaintaining the reaction at low temperatures can prevent decomposition or ring-opening side reactions. Products may need to be stored in a freezer under an inert atmosphere.
Moisture-Sensitive Catalysts Lewis acid-catalyzed cyclopropanations.Oven-Drying Glassware & Dry SolventsAdsorbed water on glassware or trace moisture in solvents can deactivate sensitive catalysts. Glassware must be oven-dried and cooled under an inert gas stream. umich.edupitt.edu
Isolation of Air-Sensitive Product A this compound product that degrades upon exposure to oxygen.Inert Atmosphere Filtration / Solvent RemovalThe product is isolated using techniques like cannula filtration or by removing the solvent under vacuum on a Schlenk line, avoiding any contact with air. chemistryviews.org

By integrating these advanced reporting standards and experimental techniques, researchers in the field of this compound chemistry can enhance the quality, reliability, and safety of their work, thereby fostering a more robust and progressive scientific landscape.

Q & A

Q. What are the established synthetic routes for chlorocyclopropane, and how does cyclopropane’s ring strain influence its reactivity in these methods?

this compound is typically synthesized via free-radical or photochemical chlorination of cyclopropane. The high ring strain in cyclopropane (due to 60° bond angles) increases its reactivity, enabling chlorine addition under controlled conditions. Methodologically, ensure precise temperature control and inert atmospheres to avoid side reactions (e.g., ring-opening). Characterization should include NMR (¹H/¹³C) to confirm retention of the cyclopropane ring and GC-MS to assess purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • NMR Spectroscopy : Focus on ¹H NMR chemical shifts (δ 1.5–2.5 ppm for cyclopropane protons) and splitting patterns to confirm ring integrity.
  • IR Spectroscopy : Look for C-Cl stretches (~550–650 cm⁻¹) and cyclopropane ring vibrations (~850–1000 cm⁻¹).
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 92/94 (Cl isotopes) and fragmentation patterns (e.g., loss of Cl·). Detailed experimental protocols must be documented to ensure reproducibility, including solvent choices and calibration standards .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

  • Standardize reaction conditions (e.g., light intensity for photochemical methods, initiator concentrations for radical reactions).
  • Report detailed purification steps (e.g., distillation under reduced pressure, column chromatography).
  • Share raw spectral data and comparative analyses in supplementary materials to validate structural assignments .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound derivatization in ring-opening reactions?

The ring strain and electron-deficient C-Cl bond make this compound susceptible to nucleophilic attack. Advanced studies should combine kinetic experiments (e.g., varying nucleophile concentrations) with computational modeling (DFT calculations) to map transition states. Isotopic labeling (e.g., ³⁶Cl) can track bond cleavage pathways .

Q. How do steric and electronic factors influence this compound’s thermal stability, and how can conflicting literature data be resolved?

Conflicting thermal decomposition rates may arise from impurities (e.g., trace protic solvents) or measurement techniques (DSC vs. TGA). To resolve discrepancies:

  • Perform controlled comparative studies under identical conditions.
  • Use high-purity samples (<99.5%) and inert analytical environments.
  • Validate results with Arrhenius plot consistency across multiple trials .

Q. What strategies optimize this compound’s use in [2+1] cycloadditions for strained heterocycle synthesis?

  • Experimental Design : Screen Lewis acid catalysts (e.g., AlCl₃, FeCl₃) to enhance electrophilicity.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Computational Screening : Predict favorable substrates via molecular docking simulations before lab validation .

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) due to its volatility and toxicity.
  • Store in sealed, dark containers to prevent photodecomposition.
  • Dispose of waste via halogenated solvent protocols, as outlined in safety data sheets .

Q. How should researchers address contradictions in reported reaction yields for this compound-based syntheses?

  • Replicate experiments using original reported conditions.
  • Analyze variables (e.g., reagent purity, humidity) through factorial design experiments.
  • Publish negative results and methodological critiques to enhance transparency .

Q. What literature review strategies are most effective for identifying gaps in this compound research?

  • Use specialized databases (SciFinder, Reaxys) with queries like "this compound AND (reactivity OR synthesis)".
  • Filter results by citation count and recency in Google Scholar to prioritize influential and current studies.
  • Cross-reference patents and conference abstracts for unpublished data .

Data Analysis and Reporting

Q. How can computational chemistry complement experimental studies of this compound’s electronic properties?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond dissociation energies and electrostatic potential maps.
  • Validate computational models by comparing calculated NMR shifts with experimental data.
  • Use molecular dynamics simulations to study solvent effects on reaction pathways .

Q. What statistical approaches are appropriate for analyzing this compound’s environmental degradation kinetics?

  • Apply pseudo-first-order kinetics models to degradation rate data.
  • Use multivariate regression to assess factors like pH, temperature, and UV exposure.
  • Report confidence intervals and p-values to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.